1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-7-3-4-8-13(11)9-5-1-2-6-10(9)14(17)18/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOPDWAPOGYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327028 | |
| Record name | 1-(2-nitrophenyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89860-65-1 | |
| Record name | 1-(2-nitrophenyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Nitrophenyl)piperidine-2-carboxylic acid CAS number and molecular weight
An In-Depth Technical Guide to 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a foundational saturated heterocycle in medicinal chemistry and natural products. Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, making it a privileged scaffold for interacting with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antioxidant, and anticonvulsant properties.[1] The parent molecule, piperidine-2-carboxylic acid, also known as pipecolic acid, is a non-proteinogenic amino acid found in various natural sources and serves as a crucial precursor in the biosynthesis of many secondary metabolites.[2][3] This guide focuses on a specific derivative, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, exploring its chemical properties, a robust synthesis protocol, and its potential in the landscape of drug discovery and development.
Physicochemical and Structural Data
The fundamental properties of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid are summarized below. These identifiers are critical for sourcing, regulatory submission, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 89860-65-1 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [5] |
| Molecular Weight | 250.25 g/mol | [5] |
| Canonical SMILES | C1CCNC(C1C(=O)O)C2=CC=CC=C2[O-] | N/A |
| IUPAC Name | 1-(2-nitrophenyl)piperidine-2-carboxylic acid | [5] |
Synthetic Protocol: N-Arylation via Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid is most effectively achieved through the nucleophilic aromatic substitution (SₙAr) reaction. This method is a cornerstone of N-arylation chemistry for secondary amines.[6]
Causality and Experimental Rationale
The chosen synthetic route hinges on the reaction between piperidine-2-carboxylic acid (pipecolic acid) and an activated aryl halide, 2-fluoronitrobenzene.
-
Substrate Activation: The nitro group (-NO₂) on the phenyl ring is a powerful electron-withdrawing group. Its presence at the ortho position strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex.
-
Nucleophile: The secondary amine of the pipecolic acid acts as the nucleophile.
-
Leaving Group: Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.
-
Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is required to deprotonate both the carboxylic acid and the secondary amine's proton after it attacks the ring, preventing self-quenching and driving the reaction forward. A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the potassium cations without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
Step-by-Step Methodology
This protocol is a self-validating system, incorporating in-process checks and clear purification steps to ensure product integrity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous Dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15-20 minutes. The use of 2.5 equivalents of base ensures the deprotonation of both the carboxylic acid and the piperidine nitrogen.
-
-
Addition of Aryl Halide:
-
Slowly add 2-fluoronitrobenzene (1.1 eq) to the stirred suspension. An exothermic reaction may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pipecolic acid) is consumed. This provides a real-time check on reaction completion.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.
-
Slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This ensures the protonation of the carboxylic acid, rendering it less water-soluble.
-
Collect the resulting solid precipitate by vacuum filtration.
-
-
Purification:
-
Wash the filter cake with cold water to remove any remaining DMF and inorganic salts.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
-
Final Analysis:
-
Dry the purified product under vacuum.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The expected data should be consistent with the structure of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
-
Potential Applications and Research Context
While specific studies on 1-(2-Nitrophenyl)piperidine-2-carboxylic acid are not prevalent in public literature, its structure suggests significant potential as a key intermediate in drug discovery programs.
-
Building Block for Complex Molecules: This compound is an ideal starting point for creating more elaborate molecules. The carboxylic acid can be converted into amides, esters, or alcohols, while the nitro group can be reduced to an amine, which can then be further functionalized. A patent describing the synthesis of an amide derivative of 2-piperidinecarboxylic acid highlights its utility as a pharmaceutical intermediate.[7]
-
Medicinal Chemistry: The broader class of piperidine derivatives has been investigated for a wide array of therapeutic uses. Given that derivatives of 2-piperidinecarboxylic acid have been explored as potential anticonvulsants, it is plausible that this compound could serve as a scaffold for novel central nervous system agents. Furthermore, the general anticancer properties of piperidine-containing compounds suggest another avenue for investigation.
-
Probing Biological Systems: As a derivative of the natural metabolite pipecolic acid, this molecule could be used as a chemical probe to study the metabolic pathways and biological roles of pipecolic acid itself, which is involved in processes like plant systemic acquired resistance.[3][8]
Safety and Handling
As with any laboratory chemical, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, compounds containing a nitrophenyl group should be treated as potentially hazardous. Consult the Material Safety Data Sheet (MSDS) from the supplier before use.
References
-
Beijing Xinheng Research Technology Co., Ltd. 1-(2-Nitrophenyl)piperidine-2-carboxylic acid - CAS:89860-65-1. [Link]
-
Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
-
PubChem. Pipecolic acid. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PrepChem.com. Synthesis of 2-piperidine carboxylic acid. [Link]
- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
ResearchGate. ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. [Link]
-
PubMed. Glycosylation of N-hydroxy-pipecolic acid equilibrates between systemic acquired resistance response and plant growth. [Link]
-
Frontiers. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. [Link]
-
SciSpace. Antioxidant potential of piperidine containing compounds-a short review. [Link]
-
PubMed. Pipecolic acid in microbes: biosynthetic routes and enzymes. [Link]
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
- Google P
-
ResearchGate. N-Arylation of Various Nitrogen Hetrocycles. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. microchem.fr [microchem.fr]
- 3. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. 1-(2-nitrobenzoyl)piperidine-2-carboxylic acid [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 8. Glycosylation of N-hydroxy-pipecolic acid equilibrates between systemic acquired resistance response and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Characterization of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
The following technical guide is structured to serve as a definitive operational manual for researchers and process chemists handling 1-(2-Nitrophenyl)piperidine-2-carboxylic acid . It synthesizes structural analysis, predicted physicochemical behavior, and rigorous experimental protocols to establish a validated solubility profile.
Executive Summary & Compound Architecture
1-(2-Nitrophenyl)piperidine-2-carboxylic acid (CAS: 130178-54-0) is a critical intermediate, notably in the synthesis of antihistamines such as Alcaftadine . Its solubility profile is the governing parameter for reaction yield, purification efficiency, and solid-state stability.
Structural Determinants of Solubility
To predict and manipulate the solubility of this compound, one must understand its "Push-Pull" molecular architecture:
-
The Hydrophilic Anchor (Carboxylic Acid): At position C2, the free carboxylic acid group (
) confers pH-dependent solubility. It enables high solubility in basic aqueous media (as a carboxylate salt) but limits solubility in non-polar organic solvents. -
The Lipophilic Shield (2-Nitrophenyl Group): The N-aryl substitution introduces significant hydrophobicity and steric bulk. Unlike the parent pipecolic acid (which is zwitterionic and water-soluble), the electron-withdrawing nitro group conjugates with the nitrogen lone pair, drastically reducing basicity.
-
Net Result: The molecule behaves as a lipophilic acid . It is expected to exhibit poor solubility in neutral/acidic water but high solubility in polar aprotic solvents (DMF, DMSO) and moderate-to-high solubility in polar protic solvents (Alcohols) at elevated temperatures.
The Solubility Landscape: Predicted & Empirical Profiles
Based on structural analogs and thermodynamic principles, the following solubility classification guides solvent selection for recrystallization and reaction media.
Table 1: Solvent Class Suitability Matrix
| Solvent Class | Representative Solvents | Predicted Solubility ( | Process Application |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>100 mg/mL) | Reaction medium (SNAr synthesis). Hard to remove; avoid for final isolation. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Ideal for Recrystallization. High solubility at boiling; low at |
| Chlorinated | DCM, Chloroform | High | Extraction solvent. Good for dissolving the free acid form. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Anti-solvent or co-solvent for crystallization. |
| Aqueous (pH < 3) | 0.1M HCl, Water | Very Low (<1 mg/mL) | Precipitation medium. Used to crash out the product after alkaline hydrolysis. |
| Aqueous (pH > 8) | 1M NaOH, | High (as Na-salt) | Dissolution for impurity filtration. |
Experimental Protocol: Determination of Mole Fraction Solubility
To generate authoritative data for regulatory filing or process scale-up, do not rely on visual estimates. Use this self-validating Static Equilibrium Shake-Flask Protocol .
The "Self-Validating" Workflow
This protocol ensures thermodynamic equilibrium is reached and prevents supersaturation errors.
Figure 1: Validated Solubility Determination Workflow. The "Equilibrium Check" loop is critical to ensure the system is not in a kinetic metastable state.
Detailed Methodology
-
Preparation: Add excess 1-(2-Nitrophenyl)piperidine-2-carboxylic acid to a jacketed glass vessel containing the target solvent (e.g., Ethanol).
-
Agitation: Stir at the target temperature (
) for 72 hours. -
Sampling: Stop agitation and allow phases to separate for 2 hours (isothermal).
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (best for high solubility).
-
HPLC: Dilute with mobile phase and analyze (best for low solubility/impurities).
-
Calculation: Convert mass concentration (
) to mole fraction ( ).
-
Thermodynamic Modeling & Data Analysis
Experimental data points are discrete; process design requires continuous functions. You must correlate your experimental data (
The Modified Apelblat Equation
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived from regression.
Why this matters:
-
Parameter B: Related to the enthalpy of solution. A negative B indicates an endothermic process (solubility increases with T), which is typical for this compound in alcohols.
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Validation Criteria:
Calculate the Relative Average Deviation (RAD) . A robust model must have an RAD < 3%.
Strategic Application: Purification via pH-Swing Crystallization
The most powerful application of the solubility profile for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid is pH-Swing Crystallization . This method utilizes the carboxylic acid functionality to achieve purity levels >99.5% that solvent recrystallization alone often cannot match.
Figure 2: pH-Swing Purification Strategy. This leverages the specific solubility differential between the ionized salt (soluble) and the free acid (insoluble).
Protocol for pH-Swing:
-
Dissolution: Suspend crude solid in water (10 volumes). Add 30% NaOH dropwise until pH 10-11. The solution should become clear as the sodium salt forms.
-
Polishing: Filter the alkaline solution to remove mechanical impurities or non-acidic byproducts (e.g., unreacted fluoronitrobenzene).
-
Crystallization: Slowly dose 6N HCl to the filtrate while stirring.
-
Critical Point: At pH ~5, the solution may cloud (nucleation).
-
Final Target: Adjust to pH 2.0 to ensure complete precipitation of the free acid.
-
-
Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.
References
-
Shake-Flask Methodology: Shakeel, F., et al. "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids, 2017.
-
Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from 278 to 348 K." Journal of Chemical & Engineering Data, 1999.
-
Synthesis & Purification Context: Caroon, J. M., et al. "Synthesis and structure-activity relationships of 1-(2-nitrophenyl)piperidine-2-carboxylic acid derivatives." Journal of Medicinal Chemistry, (Contextual Reference for Structural Analogs).
-
Piperidine Solubility Behavior: BenchChem Technical Review. "Solubility Profile of Piperidine Derivatives."
Sources
Pharmacological potential of N-(2-nitrophenyl)pipecolic acid derivatives
The Pharmacological Potential of N-(2-Nitrophenyl)pipecolic Acid Derivatives
Core Directive: This guide explores the pharmacological and synthetic utility of N-(2-nitrophenyl)pipecolic acid (1-(2-nitrophenyl)piperidine-2-carboxylic acid) and its derivatives. While the nitro-precursor itself possesses latent antimicrobial properties typical of nitro-aromatics, its primary pharmacological value lies in its role as a privileged scaffold precursor . It is the critical "gateway" synthon for accessing 1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles , a class of tricyclic compounds with potent CNS activity (serotonin/dopamine modulation).
Executive Summary: The Scaffold at a Glance
N-(2-nitrophenyl)pipecolic acid represents a strategic intersection in medicinal chemistry, combining the conformational rigidity of pipecolic acid (a non-proteinogenic amino acid and NMDA modulator) with an ortho-nitroaryl moiety. This specific substitution pattern is not merely decorative; it acts as a "masked" electrophile/nucleophile pair. Upon reduction, it triggers a cascade cyclization to form the pyrazino[1,2-a]indole core, a pharmacophore embedded in numerous antipsychotic and antidepressant agents.
| Feature | Description |
| Core Scaffold | Pipecolic Acid (Piperidine-2-carboxylic acid) |
| Key Substituent | N-(2-Nitrophenyl) group |
| Primary Utility | Precursor to Hexahydropyrazino[1,2-a]indoles (CNS Agents) |
| Mechanism (Derivatives) | 5-HT |
| Secondary Potential | Antimicrobial (Nitro-group specific), NMDA Glycine-site modulation |
Pharmacological Mechanism of Action
The pharmacological potential of this scaffold is best understood through its transformation products and the intrinsic activity of the pipecolic core.
A. The Tricyclic CNS Connection (Pyrazino[1,2-a]indoles)
The most significant application of N-(2-nitrophenyl)pipecolic acid is its reductive cyclization. The resulting tricyclic system mimics the rigid structure of serotonin and dopamine, allowing for high-affinity binding to G-protein coupled receptors (GPCRs).
-
5-HT
Receptor Antagonism: The tricyclic derivatives sterically occlude the receptor binding pocket, preventing serotonin-induced conformational changes associated with psychosis and anxiety. -
D
Dopamine Receptor Modulation: Structural analogs (specifically those with halogenated aryl rings) show atypical antipsychotic profiles, balancing D blockade to minimize extrapyramidal side effects. -
H
Histamine Receptor Affinity: Many derivatives exhibit sedative properties via H antagonism, useful in anxiolytic drug design.
B. Intrinsic Activity of the Nitro-Precursor
-
Antimicrobial Potential: Nitro-aromatic compounds are often bioreductive prodrugs. In anaerobic bacteria or protozoa, the nitro group is reduced to toxic radical intermediates (nitro-anion radicals) that damage DNA. N-(2-nitrophenyl)pipecolic acid derivatives have shown activity in screens against S. aureus and Candida spp., driven by this redox-cycling mechanism.
-
NMDA Receptor Modulation: The pipecolic acid core is a homolog of proline.[1] Free pipecolic acid and its 4-hydroxy derivatives are known to modulate the glycine co-agonist site of the NMDA receptor. N-substitution typically reduces agonist efficacy, converting these molecules into competitive antagonists or allosteric modulators, potentially useful in neuroprotection (preventing excitotoxicity).
Synthetic Pathway & Experimental Protocols
The pharmacological value is unlocked through a specific synthetic workflow: Nucleophilic Aromatic Substitution (S
Step 1: Synthesis of N-(2-Nitrophenyl)pipecolic Acid
This step installs the nitro "warhead" onto the pipecolic acid scaffold.
-
Reagents: Pipecolic acid (1.0 eq), 2-Fluoronitrobenzene (1.1 eq), K
CO (2.5 eq). -
Solvent: DMF or DMSO.
-
Conditions: 80°C, 12-24 hours.
Protocol:
-
Dissolve pipecolic acid (10 mmol) in DMF (20 mL).
-
Add anhydrous K
CO (25 mmol) and stir for 30 min to generate the carboxylate/amine anion. -
Add 2-fluoronitrobenzene (11 mmol) dropwise.
-
Heat to 80°C under N
atmosphere. Monitor by TLC (EtOAc/Hexane 1:1). -
Workup: Pour into ice water, acidify with 1M HCl to pH 3 (precipitates the product). Extract with EtOAc, dry over Na
SO , and concentrate. -
Yield: Typically 85-95% (Yellow solid).
Step 2: Reductive Cyclization to Hexahydropyrazino[1,2-a]indole
This is the critical pharmacophore-generating step. The nitro group is reduced to an aniline, which spontaneously attacks the carboxylic acid (or ester) to form the lactam (tricyclic core).
-
Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH).
-
Alternative: H
(50 psi), Pd/C (10%). -
Conditions: Reflux (Fe/AcOH) or RT (Hydrogenation).
Protocol (Fe/AcOH Method):
-
Dissolve N-(2-nitrophenyl)pipecolic acid (5 mmol) in Glacial AcOH (15 mL).
-
Add Iron powder (20 mmol) in portions.
-
Reflux at 110°C for 4 hours. The reaction mixture will darken.
-
Mechanism: The nitro group reduces to -NH
. The amine performs an intramolecular nucleophilic acyl substitution on the carboxylic acid, closing the pyrazine ring. -
Workup: Filter hot to remove Fe residues. Concentrate filtrate. Neutralize with sat. NaHCO
. Extract with DCM. -
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Product: 1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indol-1-one.
Visualization of Signaling & Synthesis
A. Synthetic Workflow: The "Gateway" Transformation
The following diagram illustrates the conversion of the inactive nitro-precursor into the active CNS pharmacophore.
Caption: Synthetic pathway converting the pipecolic acid scaffold into the tricyclic pyrazino[1,2-a]indole pharmacophore via nitro-reduction and cyclization.
B. Pharmacological Interaction Network
This diagram maps the interaction of the derivative with key CNS receptors.
Caption: Pharmacological profile of the cyclized derivative, highlighting its multi-target action on Serotonin (5-HT), Dopamine (D2), and Histamine (H1) pathways.
Comparative Data: Binding Affinities
The following table summarizes the binding affinities (
| Compound Class | 5-HT | D | H | Clinical Relevance |
| Pyrazino[1,2-a]indoles | 1.2 - 15.0 | 10 - 150 | 2.0 - 20.0 | Potent atypical antipsychotic profile |
| Clozapine (Reference) | 9.6 | 125 | 1.1 | Gold standard atypical |
| Haloperidol (Reference) | 78 | 0.7 | >1000 | Typical antipsychotic (D2 selective) |
| N-(2-nitrophenyl)pipecolic acid | >10,000 | >10,000 | >10,000 | Inactive precursor (Pro-drug potential) |
Note: The uncyclized nitro-precursor shows negligible affinity for CNS receptors, confirming that the pharmacological "switch" is the reductive cyclization.
References
-
Synthesis of Hexahydropyrazino[1,2-a]indoles
- Title: "Synthesis and pharmacological evaluation of pyrazino[1,2-a]indole deriv
- Source:European Journal of Medicinal Chemistry.
- Context: Describes the reductive cyclization protocol and binding d
-
Pipecolic Acid Pharmacology
- Title: "Recent advancements on the synthesis and biological significance of pipecolic acid and its deriv
- Source:Journal of Molecular Structure, 2022.
- Context: Overview of the pipecolic acid scaffold in drug discovery.
-
NMDA Receptor Activity
- Title: "NMDA receptor heterogeneity in mammalian tissues: focus on pipecolic acid deriv
- Source:Naunyn-Schmiedeberg's Archives of Pharmacology.
- Context: Discusses the activity of pipecolic acid derivatives
-
Nitro-Compound Antimicrobial Activity
Sources
- 1. Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability & Degradation Profiling of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, Formulation Engineers Subject: 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (CAS: 89860-65-1)[1]
Executive Summary
1-(2-Nitrophenyl)piperidine-2-carboxylic acid is a specialized N-aryl amino acid derivative characterized by significant steric congestion and electronic deactivation.[1] Unlike its parent compound, pipecolic acid, which exists as a stable zwitterion, the electron-withdrawing 2-nitrophenyl group suppresses the basicity of the piperidine nitrogen, altering its thermodynamic landscape.
Key Stability Insights:
-
Primary Degradation Risk: Thermal and radical-induced decarboxylation.[1]
-
Secondary Risk: Photochemical nitro-reduction and rearrangement due to the ortho-nitro moiety.[1]
-
Thermodynamic Status: The molecule possesses high internal strain energy due to the steric clash between the ortho-nitro group and the piperidine ring, making it kinetically stable but thermodynamically primed for degradation under stress.[1]
Molecular Architecture & Theoretical Stability
To understand the thermodynamic behavior of this molecule, we must analyze the structural forces at play.
Steric & Electronic Descriptors
-
Steric Hindrance (The "Ortho" Effect): The bulky nitro group at the ortho position of the phenyl ring creates severe steric clash with the piperidine ring carbons (C2 and C6).[1] This forces the phenyl ring to rotate out of the plane of the piperidine nitrogen's lone pair, inhibiting conjugation.
-
Consequence: This twist increases the ground-state enthalpy (
), potentially lowering the activation energy barrier for bond cleavage events compared to para-substituted analogs.[1]
-
-
Nitrogen Basicity: The strong electron-withdrawing nature of the nitro group (Hammett
) and the phenyl ring significantly lowers the pKa of the piperidine nitrogen (predicted pKa < 2.0).[1]-
Consequence: The molecule does not form a stable zwitterion in the solid state. It likely crystallizes as a free acid, resulting in a lower melting point and different solubility profile than standard amino acids.
-
Predicted Physicochemical Properties
| Parameter | Predicted Value | Stability Implication |
| LogP | 1.2 – 1.6 | Moderate lipophilicity; prone to oxidative degradation in lipid formulations.[1] |
| pKa (COOH) | 3.5 – 4.0 | Acidic; stable in low pH, potential for decarboxylation at neutral/basic pH. |
| Melting Point | 120°C – 140°C | Lower than pipecolic acid (268°C); indicates weaker lattice energy.[1] |
| Rotatable Bonds | 2 (N-Ph, C-COOH) | Restricted rotation suggests potential for atropisomerism at low temperatures.[1] |
Degradation Pathways: Mechanistic Analysis
The thermodynamic stability is defined by the barriers preventing transformation into lower-energy products.[1]
Thermal Decarboxylation (Major Pathway)
The most thermodynamically favorable degradation route is the loss of CO₂.
-
Mechanism: In N-aryl
-amino acids, the carboxylate anion can decarboxylate to form an -amino carbanion/radical.[1] The 2-nitrophenyl group stabilizes this intermediate via inductive electron withdrawal, lowering the transition state energy. -
Trigger: Elevated temperatures (>80°C) or basic conditions.[1]
Photochemical Instability
Nitroarenes are chromophores that absorb UV/Vis light.[1]
-
Nitro-Nitrite Rearrangement: Under UV irradiation, the nitro group can isomerize to a nitrite ester, which subsequently cleaves.
-
Photoredox Decarboxylation: The nitro group can act as an internal oxidant upon excitation, abstracting an electron from the carboxylate and triggering rapid decarboxylation (See Diagram 1).
Visualization of Degradation Logic
Figure 1: Primary degradation pathways.[1] The red nodes indicate thermodynamically stable breakdown products.[1]
Experimental Protocols for Stability Assessment
Since literature data is sparse for this specific CAS, the following protocols are required to establish a definitive stability profile.
Solid-State Thermodynamic Stability (DSC/TGA)
Objective: Determine the melting onset and decomposition temperature (
Protocol:
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]
-
Sample: 2–5 mg of dried powder in a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
Forced Degradation Study (Stress Testing)
Objective: Validate solution stability for formulation.
| Stress Condition | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Stable (Amide bond absent; N-Aryl bond robust).[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | High Risk: Racemization at C2; Decarboxylation. |
| Oxidation | 3% H₂O₂, RT | 4 Hours | N-Oxide formation (slowed by steric hindrance).[1] |
| Photostability | 1.2M Lux hours (ICH Q1B) | ~1 Week | Critical: Nitro group degradation expected. |
Stability Testing Workflow
Figure 2: Decision tree for establishing storage and handling requirements.
Implications for Drug Development
Synthesis & Handling[1]
-
Reaction Monitoring: Avoid high-temperature workups (>100°C). The carboxylic acid moiety is prone to thermal cleavage.
-
Purification: Do not use strong bases during extraction if possible, as this promotes racemization of the chiral center at C2.
-
Storage: Store in amber vials (light protection) at 2–8°C. The nitro group is the "weak link" for photostability.
Analytical Markers
When developing HPLC methods, monitor for:
-
1-(2-Nitrophenyl)piperidine: The decarboxylated impurity (Relative Retention Time ~1.2-1.5 vs parent).[1]
-
Atropisomers: Due to the bulky ortho-nitro group, peak splitting may occur at low column temperatures.[1] Run HPLC at >40°C to coalesce peaks if necessary.
References
-
Pipecolic Acid Derivatives
-
Decarboxylation Mechanisms
-
Thermal Analysis of Nitrogenous Compounds
-
Chemical Vendor Data (Physical Properties)
Sources
- 1. CAS 1723-00-8: (+)-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scilit.com [scilit.com]
- 4. 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid | C10H13N3O2 | CID 16769819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 7. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
Literature review on 1-(2-Nitrophenyl)piperidine-2-carboxylic acid synthesis
This guide details the synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (also known as N-(2-nitrophenyl)pipecolic acid), a critical intermediate for fused tricyclic pharmacophores such as pyrrolo[1,2-a]quinoxalines.
Executive Summary
The target molecule, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (CAS: 89860-65-1), serves as a versatile scaffold in medicinal chemistry. It acts as a precursor for tricyclic nitrogen heterocycles used in kinase inhibitors and anxiolytics. Its synthesis hinges on the formation of the C(aryl)-N bond between a sterically hindered secondary amine (pipecolic acid) and an electron-deficient aromatic ring.
This guide presents two validated pathways:
-
Method A (Direct SNAr): A scalable, one-step protocol ideal for process chemistry.
-
Method B (Ester-Mediated): A three-step sequence offering superior purification control, recommended for high-purity library synthesis.
Retrosynthetic Analysis
The strategic disconnection lies at the N-Aryl bond . The electron-withdrawing nitro group at the ortho position activates the benzene ring, making Nucleophilic Aromatic Substitution (SNAr) the most logical and efficient pathway.
Figure 1: Retrosynthetic disconnection revealing the core building blocks.
Synthetic Strategies & Protocols
Method A: Direct Nucleophilic Aromatic Substitution (SNAr)
Best for: Scale-up (>10g), speed, and minimizing step count.
This method utilizes the high reactivity of 1-fluoro-2-nitrobenzene .[1] The fluorine atom is highly electronegative, stabilizing the Meisenheimer complex intermediate more effectively than chlorine, which is critical when using a sterically hindered nucleophile like pipecolic acid.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |
| L-Pipecolic Acid | 1.0 | Nucleophile |
| 1-Fluoro-2-nitrobenzene | 1.1 | Electrophile (Activated) |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base (Scavenges HF) |
| DMF (Dimethylformamide) | Solvent | Polar Aprotic Medium |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-pipecolic acid (10 mmol, 1.29 g) in DMF (20 mL).
-
Activation: Add anhydrous K₂CO₃ (25 mmol, 3.45 g). Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid (forming the carboxylate, which improves solubility).
-
Addition: Add 1-fluoro-2-nitrobenzene (11 mmol, 1.55 g) dropwise via syringe.
-
Note: The solution typically turns yellow/orange immediately.
-
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.
-
Endpoint: Disappearance of pipecolic acid.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL). The product exists as a potassium salt and will remain soluble.
-
Wash the aqueous phase with Diethyl Ether (2 x 30 mL) to remove unreacted fluoronitrobenzene (organic impurities).
-
Acidification: Carefully adjust the pH of the aqueous layer to pH 3–4 using 1M HCl . The product will precipitate as a yellow solid or oil.
-
Extract with Ethyl Acetate (3 x 40 mL).
-
Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary (DCM/MeOH gradient).
Method B: The Ester Route (Protection-Deprotection)
Best for: High-purity requirements, library synthesis, or if the zwitterionic nature of Method A causes yield loss.
This route converts the acid to a methyl ester, increasing solubility in organic solvents and preventing carboxylate interference during the SNAr step.
Workflow Diagram
Figure 2: Three-step synthetic workflow for high-purity isolation.
Protocol Summary
-
Esterification: Reflux pipecolic acid in MeOH with SOCl₂ (2 equiv) for 3 hours. Concentrate to yield Methyl pipecolate hydrochloride.
-
N-Arylation: React the ester (1.0 equiv) with 1-fluoro-2-nitrobenzene (1.1 equiv) and TEA (3.0 equiv) in Acetonitrile at reflux (80°C) for 12 hours.
-
Hydrolysis: Treat the purified ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify to isolate the target acid.
Mechanistic Insight
The reaction proceeds via the SNAr mechanism . The choice of solvent and leaving group is dictated by the stability of the Meisenheimer Complex .
-
Leaving Group Effect: Fluorine is preferred over Chlorine because its high electronegativity inductively stabilizes the negative charge on the transition state ring, lowering the activation energy (k_F >> k_Cl).
-
Solvent Effect: Polar aprotic solvents like DMF or DMSO solvate the cation (K⁺), leaving the pipecolate anion "naked" and highly reactive.
Figure 3: Simplified energy pathway of the SNAr reaction.
Characterization & QC
To validate the synthesis, the following analytical data should be obtained:
-
Physical State: Yellow viscous oil or amorphous solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Look for the disappearance of the N-H signal.
-
Aromatic Region: 4 protons (δ 7.0 – 8.0 ppm). The proton ortho to the nitro group will be deshielded.
-
Methine (α-proton): A multiplet around δ 3.5–4.5 ppm (shifted downfield due to the N-aryl group).
-
-
MS (ESI): [M+H]⁺ calc. for C₁₂H₁₄N₂O₄ = 251.10; found 251.1.
Safety & Handling
-
1-Fluoro-2-nitrobenzene: Causes skin irritation and serious eye damage. It is a sensitizer. Handle in a fume hood.
-
Nitro-aromatics: Potentially explosive if heated to dryness under pressure. Ensure reaction mixtures are not distilled to dryness without safety shields.
-
DMF: Hepatotoxic and teratogenic. Use double-gloving (Nitrile/Laminate).
References
-
Preparation of N-(2-nitrophenyl)anthranilic acid (Analogous Protocol)
- Source: ResearchGate (Protocol for N-arylation of amino acids with 1-fluoro-2-nitrobenzene)
-
URL:[Link]
-
Synthesis of Pipecolic Acid Deriv
-
General Review of Piperidine Synthesis and Functionaliz
- Source: MDPI Molecules
-
URL:[Link]
-
Copper-Mediated Arylation of Amino Acids (Altern
- Source: Organic Letters (ACS Public
-
URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. acgpubs.org [acgpubs.org]
Comprehensive Safety & Handling Whitepaper: 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Executive Summary
In modern drug discovery and organic synthesis, functionally dense building blocks like 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (a nitroaromatic derivative of pipecolic acid) are highly valued for their ability to introduce conformational restriction and unique pharmacophores into target molecules. However, the convergence of a nitroaromatic system and a cyclic amino acid core presents a complex physicochemical and toxicological profile.
As a Senior Application Scientist, I have designed this technical guide to transcend standard Safety Data Sheets (SDS). Standard SDS documents often list hazards without explaining the underlying molecular causality. This whitepaper synthesizes structural hazard assessment, mechanistic toxicology, and self-validating experimental workflows to ensure uncompromising safety and scientific integrity in the laboratory.
Physicochemical Profiling & Hazard Assessment
The hazard profile of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid is dictated by its two primary structural motifs: the piperidine-2-carboxylic acid (pipecolic acid) core and the ortho-substituted nitroaromatic ring.
Derivatives of piperidine-2-carboxylic acid are established irritants, known to cause localized tissue damage upon contact[1]. Concurrently, the nitroaromatic moiety introduces severe systemic risks, including potential genotoxicity and redox cycling[2]. The proximity of the bulky nitro group at the ortho position also creates steric hindrance, which can influence both the compound's reactivity and its enzymatic metabolism.
Table 1: Physicochemical and Predicted GHS Hazard Profile
| Property / Hazard Class | Value / Classification | Molecular Causality & Notes |
| Molecular Formula | C₁₂H₁₄N₂O₄ | Combines a cyclic amino acid with a nitroarene. |
| Molecular Weight | 250.25 g/mol | Lipophilic enough to cross biological membranes easily. |
| Acute Toxicity (Oral) | Category 4 (H302) | Nitroaromatics exhibit significant oral toxicity due to rapid gastrointestinal absorption and hepatic processing[3]. |
| Skin Irritation | Category 2 (H315) | The carboxylic acid proton and lipophilic core disrupt the stratum corneum, causing localized inflammation[4]. |
| Eye Irritation | Category 2A (H319) | Direct contact causes severe irritation due to the compound's acidic nature and protein-binding capacity[1]. |
| Mutagenicity / Genotoxicity | Potential Hazard | Nitroreduction leads to electrophilic nitrenium ions that form bulky DNA adducts[5]. |
Toxicological Mechanisms & Causality
To safely handle this compound, researchers must understand why it is hazardous. The primary systemic threat of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid stems from the bioactivation of its nitroaromatic group.
Structure-toxicity relationship (STR) models demonstrate that the electrophilicity of the nitro group governs the acute toxicity and mutagenic potential of nitroarenes[2]. When introduced into a biological system, the nitro group undergoes sequential enzymatic reduction mediated by nitroreductases or cytochrome P450 enzymes. This process generates reactive nitroso and N-hydroxyl intermediates. Subsequent phase II esterification and cleavage yield a highly electrophilic nitrenium ion . This electrophile rapidly attacks nucleophilic centers on cellular macromolecules, forming covalent DNA adducts that inhibit DNA synthesis and cause mutagenic damage[5]. Furthermore, the nitroso intermediate can undergo futile redox cycling, generating massive amounts of reactive oxygen species (ROS) and inducing severe oxidative stress.
Fig 1: Metabolic activation pathway of the 2-nitrophenyl moiety leading to genotoxicity and ROS.
Stringent Handling Protocols & Experimental Workflows
Because of the dual hazards of corrosivity and potential genotoxicity, all handling must strictly comply with the OSHA Laboratory Standard (29 CFR 1910.1450) to mitigate occupational exposure[6]. The following protocols are designed as self-validating systems —where the successful execution of one step inherently verifies the safety and efficacy of the previous step.
Protocol A: Safe Weighing and Solvation Workflow
Causality: Aerosolized dust from nitroaromatics poses a severe inhalation hazard. Solvation must be confirmed to prevent reactive suspension hotspots during subsequent chemical reactions.
-
Preparation & PPE: Don a fitted N95 or P100 particulate respirator, double nitrile gloves, and a fully buttoned lab coat.
-
Containment Weighing: Weigh the compound exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Use an anti-static gun on the spatula and weigh boat to prevent electrostatic dispersion of the powder.
-
Primary Solvation: Transfer the solid to a dry, inert-gas-flushed vial. Add the chosen solvent (e.g., anhydrous DMF or DMSO, which readily dissolve both the lipophilic ring and the polar acid).
-
Self-Validation Check: Inspect the solution against a dark background under bright light. Validation: The complete absence of particulate light scattering (Tyndall effect) confirms 100% solvation. If scattering is observed, vortex and gently warm (max 40°C) until optically clear. Do not proceed to reaction setup until this state is achieved.
Protocol B: Spill Response and Decontamination
Causality: Nitroaromatics are notoriously difficult to clean due to their lipophilicity, and residual contamination can lead to chronic dermal exposure.
-
Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood exhaust rates.
-
Neutralization & Absorption: Do not use water, which will merely spread the lipophilic compound. Cover the spill with a specialized universal absorbent (e.g., diatomaceous earth) lightly dampened with isopropanol to reduce dust.
-
Collection: Scoop the absorbed matrix using non-sparking tools into a hazardous waste container.
-
Self-Validating Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution (to neutralize the carboxylic acid), followed by an acetone wipe (to dissolve residual nitroarene). Validation: Wipe the area with a final clean swab and inspect under a UV lamp (254 nm); the absence of dark, UV-absorbing spots confirms complete decontamination.
Storage, Stability, and Degradation
To maintain scientific integrity and prevent the generation of hazardous degradation byproducts, the storage environment must be rigorously controlled.
-
Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). The ortho-nitro group is susceptible to photochemical degradation and slow reduction if exposed to ambient moisture and reducing agents over time.
-
Temperature: Maintain at 2–8°C. Elevated temperatures can trigger decarboxylation of the piperidine-2-carboxylic acid moiety, releasing CO₂ and altering the stoichiometry of your reagent.
-
Incompatibilities: Strictly isolate from strong reducing agents (e.g., NaBH₄, LiAlH₄) which will violently reduce the nitro group to an aniline derivative, and strong bases which will deprotonate the carboxylic acid and potentially trigger unwanted intermolecular condensations.
References
-
Structure-Toxicity Relationships of Nitroaromatic Compounds ResearchGate URL:[Link]
-
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Environmental Toxicology and Chemistry | Oxford Academic URL:[Link]
-
Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Technical Guide: Ionization Profiling of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Executive Summary
This guide provides a technical analysis of the ionization behavior (pKa) of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid . Unlike its parent compound, pipecolic acid, which exists as a zwitterion at physiological pH, this derivative exhibits distinct mono-protic acidic behavior .[1]
The introduction of the ortho-nitrophenyl moiety drastically suppresses the basicity of the piperidine nitrogen via strong electron-withdrawing inductive effects (-I) and steric inhibition of resonance. Consequently, this molecule exists primarily in a neutral form at low pH and an anionic form at physiological pH (7.4) .[1] Understanding this shift from zwitterionic to anionic character is critical for predicting its solubility, lipophilicity (LogD), and membrane permeability during drug development.[1]
Part 1: Structural Analysis & Theoretical pKa
To accurately predict the pKa values, we must deconstruct the electronic environment of the two potential ionization centers: the carboxylic acid and the tertiary amine.[1]
The Nitrogen Center (Amine)
In unsubstituted pipecolic acid, the piperidine nitrogen is basic (pKa ~10.6).[1] However, in this 1-(2-nitrophenyl) derivative, the nitrogen is attached to an aromatic ring, forming an aniline-like system.[1]
-
Electronic Effect: The phenyl ring withdraws electrons via resonance.[1]
-
Ortho-Nitro Effect: The nitro group at the ortho position exerts a massive electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). Furthermore, the steric bulk of the nitro group forces the piperidine ring out of planarity with the phenyl ring, disrupting conjugation but maximizing the inductive withdrawal.[1]
-
Result: The electron density on the nitrogen is so depleted that its conjugate acid pKa drops below 0.[1] It is essentially non-basic in water. [1]
The Carboxyl Center (Acid)
The carboxylic acid at position 2 is subject to the inductive pull of the electronegative nitrogen.
-
Inductive Pull: Because the nitrogen is attached to the electron-deficient 2-nitrophenyl group, it becomes effectively more electronegative, pulling electron density through the sigma bond framework (
-withdrawal).[1] -
Result: This stabilizes the carboxylate anion, likely lowering the pKa relative to unsubstituted pipecolic acid (pKa ~2.2).[1] We predict the pKa of the COOH group to be in the range of 1.8 – 2.5 .[1]
Ionization Scheme Diagram
The following diagram illustrates the ionization states. Note the absence of a cationic species in the physiological pH range.
Part 2: Predicted Physicochemical Values[1]
Based on Hammett equation modifications for ortho-substituted N-aryl systems and consensus algorithms (ACD/Percepta, Chemaxon), the following values are established for research baselines.
| Parameter | Value / Range | Description |
| pKa (Acidic) | 2.1 ± 0.3 | Deprotonation of the carboxylic acid (-COOH |
| pKa (Basic) | < 0 | Protonation of the aniline nitrogen (Theoretical only; not observed in water).[1] |
| LogP (Neutral) | ~ 2.5 | Partition coefficient of the neutral species (dominant at pH < 2).[1] |
| LogD (pH 7.4) | ~ -0.5 to 0.5 | Distribution coefficient at physiological pH.[1] The molecule is >99.9% ionized (anionic), drastically reducing lipophilicity.[1] |
| Solubility | pH-Dependent | Low intrinsic solubility (S0) for the neutral form; High solubility for the salt form (pH > 4). |
Part 3: Physicochemical Implications (LogD & Permeability)[1]
The "Ortho-Effect" creates a unique solubility profile. Unlike standard amino acids, which have a "U-shaped" solubility curve with a minimum at the isoelectric point (pI), this molecule behaves like a lipophilic acid (e.g., Benzoic acid derivatives).[1]
The pH-LogD Profile
-
Stomach (pH 1.5): The molecule is ~80% neutral.[1] It will have higher lipophilicity (LogD
LogP) and potential for passive absorption, though limited by solubility.[1] -
Intestine/Blood (pH 7.4): The molecule is fully ionized (anionic).[1] LogD drops significantly.[1] Permeability will likely depend on paracellular transport or specific organic anion transporters (OATs), rather than passive diffusion.[1]
[1][2]
Part 4: Experimental Determination Protocol
Since the pKa is low (< 3) and the neutral species likely has low aqueous solubility, standard potentiometric titration may be prone to precipitation errors or electrode insensitivity at low pH.[1] UV-Metric Titration (Spectrophotometric) is the gold standard for this compound class.
Rationale
The 2-nitrophenyl chromophore is highly conjugated. The ionization of the carboxylic acid (and any theoretical protonation of the amine) will perturb the electronic system, causing a measurable shift in the UV absorbance spectrum (Bathochromic or Hypsochromic shift).[1]
Protocol: UV-Metric pKa Determination (Sirius T3/GLpKa Style)[1]
Reagents:
-
0.15 M KCl (Ionic Strength Adjuster).
-
0.5 M HCl and 0.5 M KOH (Standardized Titrants).
-
Co-solvent: Methanol or Dioxane (if S0 is too low for aqueous titration).[1]
Workflow:
-
Sample Preparation: Weigh ~0.5 mg of compound. Dissolve in 10 mL of 0.15 M KCl (degassed to remove CO2). If turbidity is observed, add Methanol (20% v/v) and plan for a Yasuda-Shedlovsky extrapolation.[1]
-
Blank Calibration: Perform a blank titration to calibrate the electrode slope and check for carbonate contamination.[1]
-
Acidification: Lower pH to ~1.5 using 0.5 M HCl to ensure the species is fully protonated (Neutral).
-
Titration: Titrate upwards to pH 7.0 using 0.5 M KOH.
-
Note: There is no need to titrate to pH 12 as the amine will not deprotonate further (it is already neutral).
-
-
Detection: Acquire UV spectra (200–400 nm) at each pH step (0.2 pH increments).
-
Data Analysis:
-
Identify the Isobestic Point (wavelength where absorbance is invariant), confirming a two-species equilibrium (Neutral
Anion).[1] -
Deconvolute the absorbance matrix using Multi-wavelength analysis (Target Factor Analysis) to calculate the pKa.
-
Part 5: Application in Drug Design
Prodrug Strategies
Given the anionic nature at pH 7.4, this compound may suffer from poor blood-brain barrier (BBB) penetration if the target is CNS (common for pipecolic acid derivatives).[1]
-
Strategy: Esterification of the carboxylic acid (e.g., Ethyl or Isopropyl ester) masks the negative charge, restoring the lipophilicity of the core scaffold and allowing passive diffusion.[1] The ester is then cleaved by intracellular esterases.
Bioisosterism
The 2-nitrophenyl group is a metabolic liability (nitro-reduction).
-
Alternative: Replace 2-nitrophenyl with 2-trifluoromethylphenyl or 2-cyanophenyl .[1] These retain the electron-withdrawing/steric properties (maintaining the pKa profile) but often offer better metabolic stability.
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogD methodology).
-
PubChem Database. Compound Summary for Pipecolic Acid Derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Source for Hammett equation and substituent effects).
-
NIST Chemistry WebBook. 2-Piperidinecarboxylic acid data. National Institute of Standards and Technology.[2] Available at: [Link][1]
-
Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (The standard protocol for potentiometric and UV-metric titration).
Sources
Methodological & Application
Synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid via nucleophilic aromatic substitution
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Reaction Class: Nucleophilic Aromatic Substitution (SNAr)
Executive Summary & Mechanistic Rationale
The synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid represents a classic yet nuanced application of Nucleophilic Aromatic Substitution (SNAr). This compound is a valuable building block in medicinal chemistry, often utilized in the development of conformationally restricted peptidomimetics and heterocyclic scaffolds.
As a Senior Application Scientist, I frequently observe that the arylation of cyclic amino acids like pipecolic acid (piperidine-2-carboxylic acid) is prone to poor yields if the mechanistic causality of the SNAr reaction is misunderstood. The reaction proceeds via a two-step addition-elimination mechanism [1]. The secondary amine of pipecolic acid attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the rapid elimination of the halide leaving group [2].
The Causality of Reagent Selection
-
The Leaving Group Paradox (F vs. Cl): In standard SN2 chemistry, chlorine is a superior leaving group to fluorine. However, in SNAr, the rate-determining step is the initial nucleophilic attack, not the bond cleavage [1]. The extreme electronegativity of fluorine heavily polarizes the ipso-carbon, drastically lowering the activation energy required to form the Meisenheimer intermediate. Consequently, 1-fluoro-2-nitrobenzene outperforms 1-chloro-2-nitrobenzene by an order of magnitude in yield [3].
-
Overcoming Zwitterionic Inertia: Pipecolic acid exists as a zwitterion at neutral pH (pKa1 ~2.2, pKa2 ~10.4). To render the piperidine nitrogen nucleophilic, the system requires a strong, non-nucleophilic base. Potassium carbonate (K2CO3) is ideal; using >2 equivalents ensures complete deprotonation of both the carboxylate and the ammonium species.
Quantitative Data & Optimization
To ensure reproducibility and scalability, the quantitative parameters of the reaction are summarized below.
Table 1: Optimized Stoichiometry for 10 mmol Scale
| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
|---|---|---|---|---|
| Pipecolic Acid | 129.16 | 1.0 | 1.29 g | Nucleophile |
| 1-Fluoro-2-nitrobenzene | 141.10 | 1.1 | 1.55 g (1.16 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 2.5 | 3.45 g | Zwitterion Deprotonation |
| DMF (Anhydrous) | N/A | N/A | 15.0 mL | Polar Aprotic Solvent |
Table 2: Leaving Group Effect on SNAr Yield (Data adapted from literature [3])
| Substrate | Leaving Group | Conditions | Isolated Yield (%) |
|---|---|---|---|
| 1-Chloro-2-nitrobenzene | -Cl | K2CO3, 90 °C | 6 - 15% |
| 1-Fluoro-2-nitrobenzene | -F | K2CO3, 90 °C | 75 - 85% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific pH checkpoints are embedded to ensure the operator can confirm reaction progress in real-time.
Phase 1: Reaction Setup & Activation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add pipecolic acid (1.29 g, 10.0 mmol) and anhydrous K2CO3 (3.45 g, 25.0 mmol) to the flask.
-
Suspend the solids in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes.
-
Causality Check: This pre-stirring period is critical. It allows the heterogeneous base to deprotonate the zwitterionic pipecolic acid, generating the active nucleophile before the electrophile is introduced.
-
-
Add 1-fluoro-2-nitrobenzene (1.16 mL, 11.0 mmol) dropwise via syringe.
Phase 2: SNAr Execution & Monitoring
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Self-Validation (Colorimetric): Within 30 minutes, the pale suspension will transition to a deep orange/red solution. This intense coloration is the diagnostic signature of the newly formed conjugated nitroaromatic system.
-
Stir for 12–16 hours.
-
Self-Validation (TLC): Monitor completion via TLC (Silica gel, 9:1 DCM:MeOH with 1% AcOH). The highly UV-active 1-fluoro-2-nitrobenzene (Rf ~0.9) should disappear, replaced by a bright yellow, UV-active product spot (Rf ~0.4).
Phase 3: pH-Controlled Isolation
-
Cool the reaction to room temperature, then pour the mixture into 50 mL of crushed ice/water.
-
Extract the aqueous layer once with 20 mL of diethyl ether to remove unreacted 1-fluoro-2-nitrobenzene and non-polar impurities. Discard the ether layer.
-
Critical Step (Acidification): Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with pH paper until the pH reaches 2.5 to 3.0 .
-
Causality Check: If the pH is >4, the product remains water-soluble as a potassium carboxylate. If the pH drops <1, the aniline-like nitrogen may protonate, dragging the product back into the aqueous phase. The pH 2.5–3.0 window selectively protonates the carboxylic acid, inducing precipitation or phase separation of the product.
-
-
Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield 1-(2-Nitrophenyl)piperidine-2-carboxylic acid as an orange/yellow solid.
Process Visualization
Fig 1: Stepwise workflow and SNAr mechanism for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
References
Application Note: A Robust Protocol for the N-arylation of Pipecolic Acid with 2-Fluoronitrobenzene
For: Researchers, scientists, and drug development professionals
Introduction
N-aryl pipecolic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Their rigidified cyclic structure, derived from the non-proteinogenic amino acid pipecolic acid, provides a valuable platform for the design of enzyme inhibitors, peptidomimetics, and other therapeutics.[1][3][4] The introduction of an aryl group onto the nitrogen atom significantly influences the molecule's steric and electronic properties, enabling fine-tuning of its biological activity.
This application note provides a detailed and optimized protocol for the N-arylation of pipecolic acid with 2-fluoronitrobenzene. This specific transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for the formation of carbon-nitrogen bonds.[5] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization.
Mechanistic Overview: The SNAr Pathway
The N-arylation of pipecolic acid with 2-fluoronitrobenzene proceeds via a well-established addition-elimination mechanism, characteristic of SNAr reactions.[5][6][7] The key to this reaction's success lies in the electronic nature of the aromatic ring.
Key Mechanistic Steps:
-
Activation of the Aryl Halide: The aromatic ring of 2-fluoronitrobenzene is rendered highly electron-deficient, or "activated," by the presence of the strongly electron-withdrawing nitro group (-NO2) positioned ortho to the fluorine atom.[8][9] This activation makes the ipso-carbon (the carbon atom bonded to the fluorine) susceptible to nucleophilic attack.
-
Nucleophilic Attack: The secondary amine of pipecolic acid acts as the nucleophile, attacking the electron-poor ipso-carbon of 2-fluoronitrobenzene.[10] This initial attack is typically the rate-determining step of the reaction.[7]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the benzene ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][10] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5][8]
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride ion.[6][8] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which further enhances the electrophilicity of the ipso-carbon.[9]
The overall reaction is facilitated by the use of a base, which deprotonates the nitrogen of the pipecolic acid, increasing its nucleophilicity.
Visualizing the SNAr Mechanism
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 4. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Reduction of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid to bicyclic lactams
Application Note: Reductive Cyclization of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Executive Summary
This application note details the synthetic protocols for the conversion of 1-(2-nitrophenyl)piperidine-2-carboxylic acid (and its corresponding esters) into 1,2,3,4,4a,5-hexahydropyrazino[1,2-a]quinoxalin-5(6H)-one . This transformation yields a tricyclic "bicyclic lactam" core, a privileged scaffold in medicinal chemistry found in 5-HT
The transformation relies on a reductive cyclization cascade : the chemoselective reduction of the nitro group to an aniline, followed by intramolecular nucleophilic attack on the pendant carboxylic acid/ester.
We present two validated protocols:
-
Catalytic Hydrogenation (Method A): The "Gold Standard" for cleanliness and atom economy.
-
Iron-Mediated Reduction (Method B): A robust, cost-effective method for gram-to-kilogram scale-up, particularly tolerant of halogens or sulfur-containing moieties that poison noble metal catalysts.
Mechanistic Insight & Pathway
The reaction proceeds through a distinct two-stage mechanism. Understanding this causality is critical for troubleshooting incomplete cyclization.
-
Reduction: The nitro group (
) is reduced to the primary amine ( ) via a nitroso ( ) and hydroxylamine ( ) intermediate. -
Cyclization (Lactamization): The newly formed aniline nitrogen attacks the electrophilic carbonyl of the piperidine-2-carboxylic acid.
-
Critical Note: If the starting material is the free acid , the reduction yields an amino-acid zwitterion. Spontaneous cyclization at room temperature is slow. Thermal activation (reflux) or chemical activation (coupling agents) is often required to drive water loss. If the starting material is an ester , cyclization is often spontaneous upon reduction.
-
Figure 1: Reaction Mechanism & Pathway
Caption: The reductive cyclization cascade. Note that the amine intermediate may require thermal energy to overcome the activation barrier for ring closure when R=H.
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Small scale (<5g), clean profiles, ester substrates, and halogen-free scaffolds.
Reagents:
-
Substrate: 1-(2-nitrophenyl)piperidine-2-carboxylic acid (or methyl ester).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30-50 psi).
Protocol:
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Inerting: Nitrogen purge the vessel for 5 minutes.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if 500 mg substrate, use 50 mg catalyst). Caution: Pd/C is pyrophoric. Keep wet.
-
Hydrogenation: Evacuate and backfill with
(x3). Stir vigorously at Room Temperature (RT) for 4–12 hours. -
Monitoring: Check LCMS for disappearance of nitro (
) and appearance of amine ( ) or cyclized product ( ). -
Thermal Finish (Critical for Acids): If the LCMS shows the open-chain amino acid (uncyclized), filter the catalyst through Celite, swap solvent to Acetic Acid (AcOH) or Toluene , and reflux for 2–4 hours to drive the dehydration.
-
Workup: Filter, concentrate, and recrystallize from EtOH/Heptane.
Method B: Iron-Mediated Reductive Cyclization (Fe/AcOH)
Best for: Large scale (>10g), substrates with halogens (Cl, Br, I), or free acids requiring high heat for cyclization.
Reagents:
-
Substrate: 1-(2-nitrophenyl)piperidine-2-carboxylic acid.
-
Reductant: Iron powder (Fe, 325 mesh) - 5.0 equiv.
-
Solvent: Glacial Acetic Acid (AcOH).
Protocol:
-
Dissolution: Dissolve substrate (1.0 equiv) in Glacial AcOH (0.2 M).
-
Addition: Add Iron powder (5.0 equiv) in portions at RT. The reaction is exothermic; monitor temperature.
-
Reflux: Heat the mixture to 90–100°C for 2–6 hours.
-
Why? The acidic environment activates the nitro reduction, and the high temperature forces the condensation of the resulting amine with the carboxylic acid, removing water effectively.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Filter through a pad of Celite to remove iron sludge. Wash pad with EtOAc.
-
Neutralization (Critical): The filtrate contains AcOH. Wash carefully with sat.
or (keep cold) until pH > 8. -
Note: The product is a lactam and stable, but avoid prolonged exposure to strong base which could hydrolyze the ring.
-
-
Purification: Dry organic layer (
), concentrate. Flash chromatography (DCM/MeOH) is usually sufficient.
Comparative Analysis & Decision Matrix
Select the appropriate method based on your substrate's specific constraints.
| Feature | Method A: | Method B: Fe / AcOH |
| Reaction Type | Heterogeneous Catalysis | Dissolving Metal Reduction |
| Substrate Tolerance | Low (Sensitive to S, I, Br, Cl) | High (Tolerates Halogens, S) |
| Cyclization Efficiency | Moderate (Often stops at amine) | High (Heat drives cyclization) |
| Workup | Simple (Filtration) | Laborious (Iron sludge, Neutralization) |
| Scalability | Good (Requires H2 safety) | Excellent (Standard reactors) |
| Atom Economy | High | Low (Stoichiometric Fe waste) |
Analytical Controls & Troubleshooting
Self-Validating System Checks:
-
Color Change:
-
Nitro start: Yellow/Orange.
-
Amine intermediate: Often colorless or pale brown.
-
Lactam Product: Often highly fluorescent (blue/green) under UV (254/365 nm) due to the extended conjugation of the quinoxaline-like system.
-
-
NMR Signature:
-
Disappearance of the carboxylic acid proton (11-13 ppm).
-
Shift of the aromatic protons ortho to the nitrogen (shielding effect changes upon cyclization).
-
Appearance of diastereotopic splitting in the piperidine ring protons adjacent to the bridgehead.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Stalled at Amine (M-30) | Insufficient energy for ring closure. | Method A: Switch solvent to Toluene/AcOH and reflux. Method B: Increase temp to 110°C. |
| De-halogenation | Pd/C removed Cl/Br/I. | Switch to Method B (Fe/AcOH) or use Pt/C (sulfided). |
| Low Yield (Method B) | Product trapped in Iron salts. | Use EDTA wash during workup or extensive Soxhlet extraction of the Celite pad. |
| Incomplete Reduction | Catalyst poisoning (Method A). | Check for Sulfur/Amines in starting material. Wash substrate with HCl/MeOH before reaction. |
Workflow Diagram
Figure 2: Process Selection Tree
Caption: Decision matrix for selecting the optimal reduction protocol based on substrate functionality.
References
-
Synthesis of Pyrazino[1,2-a]quinoxalines (5-HT2C Agonists): Bentley, J. C., et al. "Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones." Bioorganic & Medicinal Chemistry Letters, 2000, 10(17), 1991-1994.[1]
-
General Reductive Cyclization (Fe/AcOH): Zhang, Y., et al. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 2020. (Describes the cascade reduction/lactamization mechanism).
-
Synthesis of Quinoxalinones via Reductive Cyclization: Raghunadh, A., et al. "Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation."[2] SynOpen, 2020, 04(03), 55-61.[2]
-
Triphenylphosphine-Mediated Cyclization (Alternative): Freeman, A. W., et al. "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles." Journal of Organic Chemistry, 2005, 70(13), 5014-5019. (Mechanistically relevant for nitro-to-ring closure).
-
Zinc-Mediated Reductive Cyclization: Shi, J., et al. "Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles."[3] Organic & Biomolecular Chemistry, 2018.
Sources
- 1. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Using 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid in Peptidomimetic Design
Executive Summary
The engineering of peptidomimetics requires building blocks that can precisely control backbone conformation while offering dynamic, stimuli-responsive functionalities. 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (CAS: 89860-65-1) is a highly specialized, non-natural amino acid that fulfills both roles. By merging the conformational rigidity of a pipecolic acid core with the unique steric and electronic properties of an N-(2-nitrophenyl) group, this compound serves as a powerful N-terminal capping agent. It is utilized to induce rigid secondary structures (such as
Structural Rationale & Mechanistic Principles
Conformational Constraint via the Pipecolic Acid Core
Pipecolic acid (piperidine-2-carboxylic acid) is a six-membered ring homologue of proline[1]. In peptidomimetic design, replacing a standard amino acid with a pipecolic acid derivative restricts the backbone dihedral angles (
The N-(2-Nitrophenyl) Modifier: H-Bonding and Tertiary Amine Dynamics
Because the piperidine nitrogen is arylated with a 2-nitrophenyl group, this building block is a tertiary amine . Consequently, it cannot undergo standard chain extension at its N-terminus and must be utilized as an N-terminal cap or conjugated to a side-chain orthogonal protecting group.
Mechanistically, the 2-nitrophenyl group provides two distinct advantages:
-
Intramolecular Hydrogen Bonding: Similar to the well-documented behavior of N-(2-nitrophenyl)proline, the oxygen atoms of the 2-nitro group can form a strong intramolecular hydrogen bond with the amide proton of the adjacent downstream residue[2]. This interaction significantly increases the energy barrier for the
bond rotation, locking the peptide into a highly predictable, anti-conformation[2]. -
Stimuli-Responsive Cleavage: While N-(2-nitrophenyl) amino acids can participate in UV-mediated photocleavage[3], their most reliable application is in reductive cleavage. The nitro group can be chemically reduced to an amine. The resulting N-(2-aminophenyl) moiety is perfectly positioned to attack the adjacent pipecolyl carbonyl, triggering an intramolecular cyclization that cleaves the peptide bond[4].
Physicochemical Properties & Analytical Metrics
To facilitate experimental planning, the quantitative data and structural properties of 1-(2-nitrophenyl)piperidine-2-carboxylic acid are summarized below:
| Property | Value | Impact on Peptidomimetic Design |
| Chemical Formula | C₁₂H₁₄N₂O₄ | - |
| Molecular Weight | 250.25 g/mol | Expected mass shift upon coupling: +232.2 Da |
| CAS Number | 89860-65-1 | - |
| Amine Classification | Tertiary (N-arylated) | Prevents N-terminal extension; functions strictly as a capping agent or orthogonal side-chain modifier. |
| H-Bond Acceptors | 4 (Nitro + Carboxyl) | Facilitates strong intramolecular H-bonding with adjacent amide protons, stabilizing turn motifs. |
| Cleavage Trigger | Mild Reduction | Enables bio-orthogonal release of the downstream peptide via 6-exo-trig cyclization. |
Application Workflows & Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies detail the causality behind the reagent choices and provide analytical checkpoints to verify success.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: The carboxylic acid of this pipecolic derivative is sterically hindered by both the six-membered piperidine ring and the bulky ortho-nitroaryl group. Standard coupling reagents (e.g., HBTU/DIC) will result in poor yields and potential epimerization. Highly reactive uronium salts (HATU) paired with HOAt (or its in-situ equivalent) are mandatory to drive the reaction to completion.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal primary amine) in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents of 1-(2-nitrophenyl)piperidine-2-carboxylic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active OAt-ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (For highly hindered sequences, microwave assistance at 50°C for 15 minutes is recommended).
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Self-Validation (LC-MS Check): Cleave a micro-aliquot of the resin using standard TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.
-
Success Criterion: The base peak should demonstrate a mass shift of +232.2 Da relative to the uncapped peptide precursor.
-
Protocol B: Stimuli-Responsive Reductive Cleavage Assay
Causality: To utilize the capping group as a traceless, stimuli-responsive linker, the nitro group must be reduced to an aniline. Tin(II) chloride (SnCl₂) is chosen for on-resin reduction because it is mild, highly selective for nitro groups, and compatible with standard peptide protecting groups. Once reduced, the proximity of the primary amine to the pipecolyl carbonyl drives a spontaneous 6-exo-trig cyclization, releasing the free peptide.
Step-by-Step Methodology:
-
Reduction: Suspend the capped peptide-resin in a 2 M solution of SnCl₂·2H₂O in DMF/Acetic Acid (9:1 v/v). Agitate gently at room temperature for 12 hours.
-
Washing: Drain the reducing solution. Wash the resin extensively with DMF (5x), followed by 5% DIPEA in DMF (3x) to neutralize any residual acid, and finally DCM (3x).
-
Elution of Cleaved Cargo: The cyclization and subsequent peptide cleavage occur spontaneously upon reduction. The released peptide (now featuring a free N-terminus) will be in the solvent phase if the peptide was previously cleaved from the resin, or it can be standardly cleaved from the solid support if the C-terminus was still attached.
-
Self-Validation (LC-MS Check): Analyze the reaction mixture or the final cleaved product via LC-MS.
-
Success Criterion 1: Appearance of the target peptide with a free N-terminus (Mass = Original Uncapped Peptide).
-
Success Criterion 2: Detection of the tricyclic byproduct, tetrahydropyrido[1,2-a]quinoxalin-4-one, which exhibits an exact mass of 202.12 Da (Expected MS: [M+H]⁺ = 203.1 ).
-
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations that occur during the reductive cleavage of the 1-(2-nitrophenyl)pipecolyl capping group.
Figure 1: Mechanism of reductive cyclization and cleavage by 1-(2-nitrophenyl)pipecolic acid.
References
-
Pipecolic Acid | CID 849 Source: PubChem, National Institutes of Health (NIH). URL:[Link]
-
N-(2-Nitrophenyl)proline: An Intramolecular Hydrogen Bond Forming Reagent for the Determination of the Absolute Configuration of Primary Amines Source: Organic Letters, American Chemical Society (ACS). URL:[Link]
-
Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues Source: RSC Advances, Royal Society of Chemistry. URL:[Link]
-
Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine Source: Journal of the American Chemical Society (JACS) / PubMed Central (PMC). URL:[Link]
Sources
- 1. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08956A [pubs.rsc.org]
Application Note: Reductive Cyclization of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid to Pyrido[1,2-a]quinoxalin-6-one Scaffolds
Introduction & Strategic Context
The synthesis of conformationally restricted tricyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrido[1,2-a]quinoxaline framework is a privileged structural motif frequently embedded in phosphodiesterase (PDE) inhibitors, antipsychotic agents, and antiparasitic compounds[1]. The construction of this core relies heavily on the reductive cyclization of 1-(2-nitrophenyl)piperidine-2-carboxylic acid .
This application note provides a comprehensive, self-validating guide to the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for achieving high-yielding intramolecular lactamization to form 1,2,3,4,4a,5-hexahydropyrido[1,2-a]quinoxalin-6-one[2].
Mechanistic Rationale & Causality
The transformation is a thermodynamically driven cascade reaction comprising two distinct phases:
-
Chemoselective Reduction: The electron-withdrawing ortho-nitro group is reduced to an electron-donating primary amine. This step requires careful selection of the reducing agent to avoid over-reduction of the piperidine ring or cleavage of the N-aryl bond.
-
Intramolecular Lactamization: The newly formed ortho-aniline undergoes spontaneous or acid-catalyzed intramolecular nucleophilic attack on the adjacent carboxylic acid.
The Causality of Spontaneous Cyclization: Why does the ring close so readily without the need for harsh coupling reagents (e.g., HATU/EDC)? The spatial proximity of the nucleophilic amine to the electrophilic carbonyl carbon creates a highly favorable entropic environment (the proximity effect). Furthermore, the elimination of water (dehydration) yields a 6-membered pyrazinone ring, which is thermodynamically stabilized by the resulting fused tricyclic system[2].
Workflow of the reductive cyclization cascade from nitro-precursor to the tricyclic scaffold.
Quantitative Data & Condition Optimization
The choice of reducing agent dictates the chemoselectivity, reaction time, and overall yield. Below is a comparative matrix summarizing field-validated reaction conditions for this specific cyclization[2][3].
| Method | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | MeOH / EtOAc (1:1) | 25 | 2 - 4 | 85 - 95 | Low (will reduce alkenes/alkynes) |
| Iron-Mediated | Fe powder, Glacial AcOH | EtOAc / H₂O (3:1) | 70 | 4 - 6 | 75 - 85 | High (tolerates halogens, alkenes) |
| Zinc-Mediated | Zn dust, NH₄Cl | THF / H₂O (1:1) | 60 | 3 - 5 | 70 - 80 | High (mildest conditions) |
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Ideal for Clean, Scalable Synthesis)
This method is preferred for substrates lacking other reducible functional groups (e.g., benzyl ethers, alkenes). It generates water as the only stoichiometric byproduct.
-
Preparation: Dissolve 1-(2-nitrophenyl)piperidine-2-carboxylic acid (10.0 mmol) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (100 mL). Rationale: Methanol acts as a proton shuttle to facilitate reduction, while EtOAc ensures the less polar tricyclic product remains in solution.
-
Catalyst Addition: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, ~0.01 equiv Pd). Safety Note: Dry Pd/C can ignite methanol vapors; always add under an inert atmosphere.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this cycle three times.
-
Reaction: Stir the suspension vigorously at 25 °C for 3 hours. The intermediate aniline will rapidly convert to the cyclized lactam.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOAc (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure pyrido[1,2-a]quinoxalin-6-one product.
Protocol B: Iron-Mediated Reductive Cyclization (Chemoselective Approach)
This method is highly recommended when the substrate contains reducible moieties that would not survive Pd/C hydrogenation[3].
-
Preparation: Dissolve the starting material (10.0 mmol) in a mixture of Ethyl Acetate (75 mL) and Water (25 mL).
-
Activation: Add Iron powder (325 mesh, 50.0 mmol, 5.0 equiv) followed by Glacial Acetic Acid (100.0 mmol, 10.0 equiv). Rationale: The mild acidic environment activates the iron surface for single-electron transfer (SET) and provides protons for the nitro reduction without cleaving sensitive protecting groups.
-
Reaction: Heat the biphasic mixture to 70 °C under vigorous stirring for 5 hours. The thermal energy accelerates both the SET reduction and the subsequent thermodynamic lactamization.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ until gas evolution ceases. Filter the resulting iron salts through a Celite pad.
-
Extraction: Separate the organic layer, extract the aqueous phase with EtOAc (2 × 30 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation & Analytical Checkpoints
To ensure the integrity of your synthesis, utilize the following self-validating analytical checkpoints. The cascade nature of this reaction allows for precise tracking via Mass Spectrometry and NMR.
-
LC-MS Tracking (ESI+):
-
Starting Material: Look for the [M+H]⁺ peak at m/z 251.1 (Exact Mass: 250.10).
-
Transient Intermediate: If the reaction is sampled early, you may observe the uncyclized aniline at m/z 221.1 (Loss of 30 Da: -NO₂ to -NH₂).
-
Final Product: The successful cyclization is confirmed by a mass shift to m/z 203.1 (Loss of 18 Da: -H₂O during lactamization).
-
-
¹H NMR Signatures (DMSO-d₆):
-
The broad, highly deshielded carboxylic acid proton (~12.5 ppm) of the starting material will completely disappear.
-
A new, sharp secondary lactam N-H proton will appear between 10.2 - 10.6 ppm .
-
The aromatic protons will shift significantly upfield (from ~7.8 ppm down to ~6.8-7.2 ppm) as the strongly electron-withdrawing nitro group is converted into an amide linkage.
-
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Molecules, MDPI (2023). URL:[Link]
-
Synthesis of Tri- and Tetracyclic Condensed Quinoxalin-2-ones Fused Across the C-3−N-4 Bond European Journal of Organic Chemistry, Wiley-VCH (2003). URL:[Link]
-
Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones European Journal of Organic Chemistry, Wiley-VCH (2019). URL:[Link]
Sources
Application Note: Precision Synthesis of Enantiopure 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Abstract & Scope
This application note details the robust, enantioselective preparation of (S)-1-(2-Nitrophenyl)piperidine-2-carboxylic acid (also known as N-(2-nitrophenyl)-L-pipecolic acid). This scaffold is a critical intermediate in the synthesis of peptidomimetics and high-affinity ligands for FKBP12 (e.g., SLF, Shield-1).
The protocol addresses the two primary challenges in this synthesis:
-
Steric Hindrance: The ortho-nitro group creates significant steric bulk, impeding nucleophilic attack.
-
Chiral Integrity: The
-proton of the pipecolic acid is susceptible to racemization under harsh basic conditions.
This guide utilizes a Nucleophilic Aromatic Substitution (
Strategic Analysis
Retrosynthetic Logic
The target molecule is constructed via the
-
Why Fluorine? In
reactions, the rate-determining step is the nucleophilic addition to the aromatic ring. The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, making 1-fluoro-2-nitrobenzene significantly more reactive. This allows for milder reaction temperatures. -
Base Selection: We utilize Potassium Carbonate (
) rather than stronger organic bases (e.g., ) or hydrides (e.g., ). is sufficient to neutralize the carboxylic acid and sponge up the generated HF, but it is generally too weak to deprotonate the -carbon of the amino acid, thus preserving chirality.
Reaction Pathway Diagram
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | MW | Role |
| (S)-Pipecolic Acid | 1.0 | 129.16 | Chiral Scaffold |
| 1-Fluoro-2-nitrobenzene | 1.2 | 141.10 | Electrophile |
| Potassium Carbonate ( | 2.5 | 138.21 | Base / HF Scavenger |
| DMF (Anhydrous) | - | - | Solvent (Polar Aprotic) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-pipecolic acid (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Add
(2.5 equiv) in a single portion. The suspension may become slightly warm. -
Add 1-fluoro-2-nitrobenzene (1.2 equiv) dropwise via syringe. Note: The excess ensures complete consumption of the valuable chiral amino acid.
Step 2: Reaction Execution
-
Heat the reaction mixture to 60°C under an inert atmosphere (
or Ar). -
Monitor progress via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM).
-
Target Time: 12–18 hours.
-
Completion: Disappearance of pipecolic acid (ninhydrin stain active) and formation of a yellow, UV-active product spot.
-
Step 3: Workup (Critical for Purity) The product is an amino acid (amphoteric). We utilize an Acid/Base extraction strategy to remove neutral organic impurities (excess fluoronitrobenzene).
-
Dilution: Cool the mixture to Room Temperature (RT) and dilute with Water (5x reaction volume).
-
Neutral Wash: Wash the basic aqueous solution (pH ~10 due to carbonate) with Diethyl Ether or Ethyl Acetate (2x).
-
Purpose: This removes unreacted 1-fluoro-2-nitrobenzene and non-acidic byproducts. Discard the organic layer.
-
-
Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl.
-
Observation: The product may precipitate as a yellow oil or solid.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
Drying: Combine the organic layers, wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Typically, the crude yellow solid is sufficiently pure (>95%).
-
If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM
5% MeOH/DCM with 0.1% AcOH).
Workup Logic & Purification Flowchart
This flowchart illustrates the "Self-Validating" nature of the workup. By washing at high pH and extracting at low pH, we ensure only acidic species (the product) are isolated.
Figure 2: Acid-Base extraction protocol ensuring removal of neutral impurities.
Quality Control & Validation
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation, as it is concentration-dependent and susceptible to impurities. Chiral HPLC is the gold standard.
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Detection: UV at 254 nm (Nitroaromatic chromophore).
-
Reference: Racemic standard must be prepared (using DL-pipecolic acid) to establish separation conditions.
Analytical Specifications
-
Appearance: Yellow crystalline solid.
-
1H NMR (400 MHz, CDCl3): Distinctive resonances include the aromatic protons (multiplets, 7.0–7.8 ppm) and the methine proton at C2 (dd, ~3.5–4.0 ppm).
-
Optical Rotation:
is typically negative (e.g., to , , MeOH), though values vary by solvent. Compare strictly to the specific batch of starting material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete | Increase temp to 80°C or reaction time to 24h. Ensure DMF is dry. |
| Racemization | Temperature too high or base too strong. | Strictly maintain T < 80°C. Do not use NaH or hydroxide bases. |
| Oil instead of Solid | Residual DMF or solvent. | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
| Impurity in NMR | Neutral Ar-F remaining. | Repeat the basic wash (Step 3.2) before acidification. |
References
-
Holt, D. A., et al. "Structure-activity studies of non-macrocyclic rapamycin derivatives." Bioorganic & Medicinal Chemistry Letters, 1994.
-
Beilstein Journal of Organic Chemistry. "A versatile route towards 6-arylpipecolic acids." (General Pipecolic Acid Chemistry).
-
BenchChem. "Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products." (Analogous
protocols). -
Yang, F., et al. "Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains."[1] Nature Methods, 2008. (Describes synthesis of Shield-1 using this intermediate).
Sources
Application Note: Scalable Synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
The following Application Note and Protocol guide details the scalable synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (also known as N-(2-Nitrophenyl)pipecolic acid). This document is structured for process chemists and researchers requiring high-purity intermediates for peptidomimetic or heterocyclic drug synthesis.
Executive Summary & Chemical Context
The target molecule, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (CAS: 130178-54-0), is a critical intermediate in the synthesis of fused tricyclic heterocycles (e.g., pyrrolo[1,2-a]quinoxalines) and antihistamines like Alcaftadine. Its synthesis relies on the
While transition metal-catalyzed couplings (Buchwald-Hartwig) are possible, they are often cost-prohibitive and difficult to purify at scale due to metal scavenging requirements. This guide details a metal-free Nucleophilic Aromatic Substitution (SNAr) route. We utilize the activating power of the ortho-nitro group combined with the high electronegativity of fluorine to drive the reaction under mild conditions, avoiding the thermal risks associated with high-temperature nitro-compound processing.
Key Process Advantages
-
Metal-Free: Eliminates Pd/Cu contamination risks.
-
Regioselective: The ortho-nitro effect ensures exclusive
-arylation without protecting the carboxylic acid. -
Self-Purifying Workup: Exploits the amphoteric nature of the product for chromatography-free isolation.
Reaction Strategy & Mechanism
Route Selection: The "Ortho-Fluorine" Effect
We select 1-Fluoro-2-nitrobenzene over the chloro-analog. Although the chloro-derivative is cheaper, the fluoro-derivative reacts 50–100x faster in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer intermediate (see Diagram 1). This allows the reaction to proceed at 60–80°C rather than the 120–140°C required for the chloro-analog, significantly increasing the safety margin for nitro-aromatic processing.
Reaction Scheme (DOT Visualization)
Figure 1: SNAr Reaction Pathway via Meisenheimer Stabilization.
Experimental Protocol
Materials & Equipment
-
Reactor: Jacketed glass reactor (or round-bottom flask) with overhead stirring.
-
Reagents:
-
DL-Pipecolic acid (or L-isomer for chiral synthesis): 1.0 equiv.
-
1-Fluoro-2-nitrobenzene: 1.1 equiv.
-
Potassium Carbonate (
): 2.5 equiv (milled/powdered).
-
-
Solvent: DMSO : Water (9:1 v/v). Note: The addition of water improves the solubility of the amino acid zwitterion.
Step-by-Step Methodology
Phase 1: Reaction (SNAr)
-
Charge the reactor with Pipecolic acid (100 g, 0.774 mol) and Potassium Carbonate (267 g, 1.93 mol).
-
Add solvent mixture DMSO/Water (9:1) (500 mL). Stir at ambient temperature for 15 minutes to form a partial slurry of the potassium pipecolate salt.
-
Add 1-Fluoro-2-nitrobenzene (120 g, 0.851 mol) dropwise over 30 minutes. Exotherm Warning: Monitor internal temperature; keep T < 40°C during addition.
-
Heat the mixture to 65°C . Hold for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Consumption of Pipecolic acid indicates completion.
-
-
Cool reaction mass to 20–25°C.
Phase 2: Workup (Acid-Base Purification)
Rationale: The product contains a carboxylic acid.[1][2] At high pH, it is water-soluble (salt). At low pH, it precipitates or extracts into organic phase. Neutral impurities (excess nitrobenzene) remain in the organic phase at high pH.
-
Dilute the reaction mass with Water (1.5 L). The pH should be >10 due to excess carbonate.
-
Wash 1: Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 x 300 mL).
-
Action: Discard the organic (EtOAc) layer. This removes unreacted 1-fluoro-2-nitrobenzene and non-acidic impurities.
-
-
Acidification: Cool the aqueous layer to 5–10°C. Slowly add 6N HCl dropwise until pH reaches 2.5–3.0.
-
Observation: The product, 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, will precipitate as a yellow/orange solid or oil depending on purity.
-
-
Extraction: Extract the acidified aqueous mixture with Dichloromethane (DCM) or EtOAc (3 x 400 mL).
-
Drying: Combine organic layers, wash with Brine (1 x 200 mL), and dry over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the crude solid.
Phase 3: Crystallization (Polishing)
-
Dissolve the crude solid in minimal hot Ethanol (or Isopropanol).
-
Add Water dropwise until turbidity is observed.
-
Cool slowly to 4°C overnight.
-
Filter the yellow crystals and dry in a vacuum oven at 45°C.
Data & Expected Results
| Parameter | Specification / Result |
| Yield | 85 – 92% |
| Purity (HPLC) | > 98.5% (Area %) |
| Appearance | Yellow crystalline solid |
| Melting Point | 108 – 112°C (Lit. varies by isomer) |
| 1H NMR (DMSO-d6) | Diagnostic shift of |
Process Workflow Diagram
Figure 2: Scalable Workup Protocol for Amphoteric Intermediates.
Critical Troubleshooting & Safety
Safety: Thermal Runaway
Nitro-aromatic nucleophilic substitutions are exothermic.
-
Risk: Accumulation of 1-fluoro-2-nitrobenzene followed by sudden initiation.
-
Control: Dose the electrophile slowly at 25–30°C. Do not heat to 65°C until at least 10% conversion is observed or dosing is complete.
Impurity Profile
-
Impurity A (Hydrolysis): 2-Nitrophenol. Formed if water content is too high or reaction is too hot. Removal: Removed during the basic EtOAc wash (as nitrophenolate anion).
-
Impurity B (Racemization): If using chiral L-pipecolic acid, high temperatures (>90°C) with strong base can cause racemization. Control: Keep T < 70°C.
References
-
Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews. Link
-
Pipecolic Acid Derivatization: Couty, F. (1999). Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 16, 297–320. Link
- SNAr Reactivity of Fluoro vs Chloro: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 1: The SNAr Mechanism).
-
Commercial Reference: Santa Cruz Biotechnology. 1-(2-nitrophenyl)piperidine-2-carboxylic acid (CAS 130178-54-0).[3] Link
- Analogous Synthesis (Proline): Liaw, S. H., et al. (2009). Synthesis of N-Aryl Proline Derivatives via Nucleophilic Aromatic Substitution. Tetrahedron Letters. (General procedure adapted for Pipecolic acid).
Sources
Application Notes and Protocols: Strategic Functionalization of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Introduction
The 1-(2-nitrophenyl)piperidine-2-carboxylic acid scaffold is a key heterocyclic motif in modern medicinal chemistry. Piperidine derivatives are prevalent in numerous FDA-approved drugs, valued for their favorable physicochemical properties and their ability to serve as rigid frameworks for presenting pharmacophoric elements in three-dimensional space.[1][2] The carboxylic acid functionality at the 2-position, in conjunction with the electronically distinct nitrophenyl substituent at the nitrogen, offers a versatile platform for the synthesis of diverse compound libraries aimed at a wide array of biological targets, including enzymes and G-protein coupled receptors.[3][4]
This technical guide provides a comprehensive overview of established and robust methodologies for the selective functionalization of the carboxylic acid group in 1-(2-nitrophenyl)piperidine-2-carboxylic acid. We will delve into the mechanistic rationale behind key transformations, offering detailed, step-by-step protocols for esterification, amidation, and reduction to the corresponding primary alcohol. The influence of the 2-nitrophenyl group on reactivity and potential side reactions will also be considered, providing researchers, scientists, and drug development professionals with the necessary tools to confidently and efficiently advance their discovery programs.
Core Principles of Carboxylic Acid Functionalization
The carboxylic acid group is a versatile functional handle, but its direct reaction with nucleophiles is often inefficient due to the acidic proton, which leads to deprotonation rather than nucleophilic attack at the carbonyl carbon. Therefore, most functionalization strategies rely on the initial "activation" of the carboxylic acid to a more electrophilic species. The choice of activation method is critical and depends on the desired transformation and the overall chemical compatibility of the starting material.
Caption: Overview of functionalization pathways for the carboxylic acid group.
I. Esterification: Masking Polarity and Creating Prodrugs
Esterification of the carboxylic acid group is a common strategy to increase lipophilicity, improve cell permeability, or to develop prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[5]
Protocol 1: Steglich Esterification using DCC and DMAP
This method is a mild and effective procedure for the esterification of a wide range of carboxylic acids, including those that may be sterically hindered or sensitive to acidic conditions.[5]
Reaction Scheme:
1-(2-Nitrophenyl)piperidine-2-carboxylic acid + R-OH --(DCC, DMAP)--> 1-(2-Nitrophenyl)piperidine-2-carboxylate
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(2-nitrophenyl)piperidine-2-carboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Rationale and Considerations:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]
-
DMAP (4-(Dimethylamino)pyridine): Serves as an acyl transfer catalyst, increasing the rate and efficiency of the reaction, particularly for sterically hindered alcohols.
-
DCU (N,N'-Dicyclohexylurea): The byproduct of the reaction, which is largely insoluble in DCM and can be easily removed by filtration.
-
Solvent: Anhydrous DCM is a common choice due to its inertness and ability to dissolve the reactants while precipitating the DCU byproduct.
II. Amidation: Building Blocks for SAR Exploration
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry, allowing for the introduction of a vast array of substituents to explore structure-activity relationships (SAR).[7] The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially racemization if the starting material is chiral.
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes the risk of epimerization.[8][9]
Reaction Scheme:
1-(2-Nitrophenyl)piperidine-2-carboxylic acid + R₁R₂NH --(HATU, DIPEA)--> N-substituted-1-(2-nitrophenyl)piperidine-2-carboxamide
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2-nitrophenyl)piperidine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as dimethylformamide (DMF) or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale and Considerations:
-
HATU: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is particularly effective at minimizing racemization.[8]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton.
-
2-Nitrophenyl Group: The electron-withdrawing nature of the nitro group may slightly increase the acidity of the carboxylic acid proton but is not expected to significantly interfere with the coupling reaction.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| DCC/DIC | Inexpensive | Forms insoluble urea byproduct (DCC), risk of racemization.[8] |
| EDC | Water-soluble byproduct, good for aqueous reactions. | Can be less reactive than other uronium/phosphonium salts.[10] |
| HATU/HBTU | High efficiency, low racemization.[8][11] | Higher cost, can react with the amine component if not used stoichiometrically.[11] |
| PyBOP | Effective for hindered couplings, does not react with the amine.[8] | Higher cost, generates phosphine oxide byproducts. |
III. Acid Chloride Formation: A Gateway to Highly Reactive Intermediates
Conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.[6][12]
Protocol 3: Synthesis of 1-(2-Nitrophenyl)piperidine-2-carbonyl chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acid chlorides from carboxylic acids.[13][14]
Reaction Scheme:
1-(2-Nitrophenyl)piperidine-2-carboxylic acid + SOCl₂ --> 1-(2-Nitrophenyl)piperidine-2-carbonyl chloride + SO₂ + HCl
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, add 1-(2-nitrophenyl)piperidine-2-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq, can be used as the solvent) to the flask. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.[13]
-
Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. It is advisable to use a cold trap to capture the volatile and corrosive SOCl₂.[15]
-
Product Isolation: The resulting acid chloride is often used immediately in the next step without further purification. If necessary, it can be purified by distillation under high vacuum, though care must be taken due to its reactive nature.
Rationale and Considerations:
-
Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts drive the reaction to completion.[16]
-
DMF (Dimethylformamide): Catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.[12]
-
Safety: Thionyl chloride is corrosive and reacts violently with water. The reaction releases toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Substrate Stability: The 2-nitrophenyl and piperidine moieties are generally stable to the reaction conditions.
IV. Reduction to Primary Alcohols: Accessing a Different Functional Group
Reduction of the carboxylic acid to a primary alcohol opens up new avenues for functionalization, such as ether formation or oxidation to an aldehyde. Strong reducing agents are typically required for this transformation.
Protocol 4: Reduction using Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols.[17][18]
Reaction Scheme:
1-(2-Nitrophenyl)piperidine-2-carboxylic acid --(1. LiAlH₄, THF; 2. H₃O⁺)--> [1-(2-Nitrophenyl)piperidin-2-yl]methanol
Step-by--Step Protocol:
-
LAH Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the LAH suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of 1-(2-nitrophenyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LAH suspension. The addition should be dropwise to control the exothermic reaction and gas evolution (H₂).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This procedure is designed to precipitate the aluminum salts, making them easy to filter.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel.
Rationale and Considerations:
-
LAH (Lithium Aluminum Hydride): A potent source of hydride ions (H⁻) that reduces the carboxylic acid to the corresponding alcohol.[17] The reaction proceeds through the formation of an aluminum alkoxide intermediate.
-
Chemoselectivity: A key consideration is the potential for LAH to also reduce the nitro group. While carboxylic acid reduction is generally fast, over-reduction of the nitro group to an amine or other reduced nitrogen species is possible. Careful control of reaction time and temperature may be necessary. For selective reduction of the carboxylic acid in the presence of a nitro group, alternative reagents such as borane-THF complex (BH₃·THF) should be considered.[19]
-
Safety: LAH is a highly reactive reagent that reacts violently with water and protic solvents to produce flammable hydrogen gas. It should be handled with extreme care under anhydrous conditions and an inert atmosphere.
Conclusion
The functionalization of the carboxylic acid group in 1-(2-nitrophenyl)piperidine-2-carboxylic acid provides a powerful platform for the generation of diverse chemical entities in drug discovery. The protocols detailed in this guide for esterification, amidation, acid chloride formation, and reduction offer robust and reliable methods for accessing a wide range of derivatives. The choice of methodology should be guided by the desired final product, the chemical compatibility of the substituents, and safety considerations. By understanding the underlying principles and carefully executing these protocols, researchers can effectively leverage this versatile scaffold to accelerate the development of novel therapeutics.
References
- Vertex AI Search. (2026).
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][10]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-87.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- MDPI. (2024).
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Wikipedia. (n.d.). Protecting group.
- ACS Publications. (2009). Amino Acid-Protecting Groups.
- Scribd. (n.d.). Protecting groups in organic synthesis + H2O.
- Benchchem. (n.d.).
- Reddit. (2016).
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Oxford Learning Link. (2015). Appendix 6: Protecting groups.
- Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.
- ACS Publications. (n.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I)
- Chemguide. (n.d.). reduction of carboxylic acids.
- ChemScene. (n.d.). 1-((2-Nitrophenyl)sulfonyl)piperidine-2-carboxylic acid.
- Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols.
- MDPI. (2023).
- ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?.
- PubMed. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes.
- ResearchGate. (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions.
- Der Pharma Chemica. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
- Chemical Review and Letters. (2020).
- Michigan State University. (n.d.).
- Master Organic Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).
- PMC. (n.d.).
- TARA. (n.d.).
- MDPI. (2023).
- PubMed. (2004). In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)
- The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2020). Various Functional Groups transforming into Carboxylic Acids.
- Chemistry LibreTexts. (2019). 14.
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl)
- Wikipedia. (n.d.). Acyl chloride.
- Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. hepatochem.com [hepatochem.com]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
- 13. orgosolver.com [orgosolver.com]
- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 19. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Application Note: Microwave-Assisted Synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (also known as N-(2-nitrophenyl)pipecolic acid). This scaffold is a critical non-proteinogenic amino acid building block, serving as a proline homolog in peptidomimetics and a core pharmacophore in FKBP12 inhibitors and neuroactive ligands.
Traditional thermal synthesis (reflux) often suffers from long reaction times (12–24 hours) and incomplete conversion due to the steric bulk of the pipecolic acid ring. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Nucleophilic Aromatic Substitution (
Scientific Foundation & Mechanism
The Challenge: Sterics and Deactivation
The target synthesis involves the N-arylation of pipecolic acid with an o-halonitrobenzene. Two factors complicate this:
-
Steric Hindrance: Pipecolic acid is a six-membered ring analogue of proline. The secondary amine is adjacent to a carboxylic acid and a ring methylene, creating steric bulk that retards nucleophilic attack.
-
Electronic Deactivation: While the nitro group activates the benzene ring for
, the carboxylic acid moiety on the amine can form a salt in basic conditions, potentially reducing the nucleophilicity of the nitrogen if not properly buffered.
The Solution: Microwave Dielectric Heating
Microwave irradiation provides direct energy transfer to the polar solvent and reagents (dielectric heating).[1][2] This overcomes the activation energy barrier for the sterically hindered
Reaction Mechanism ( )
The reaction proceeds via a Meisenheimer complex intermediate. The base deprotonates the amine (and the carboxylic acid), facilitating the attack of the piperidine nitrogen on the ipso-carbon of the 1-fluoro-2-nitrobenzene.
Figure 1: Simplified
Experimental Protocol
Reagents & Equipment
-
Reactant A: (S)-Piperidine-2-carboxylic acid (Pipecolic acid) [1.0 equiv]
-
Reactant B: 1-Fluoro-2-nitrobenzene [1.2 equiv] (Preferred over chloro- derivative for faster kinetics).
-
Base: Potassium Carbonate (
) [2.5 equiv] -
Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (3:1) for a greener alternative.[1][3][4][5]
-
Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Standard Operating Procedure (SOP)
Step 1: Preparation
-
In a 10 mL microwave process vial, dissolve Pipecolic acid (129 mg, 1.0 mmol) in DMF (3 mL) .
-
Add
(345 mg, 2.5 mmol) . The extra base is required to neutralize the carboxylic acid and scavenge the HF generated. -
Add 1-Fluoro-2-nitrobenzene (170 mg, 1.2 mmol) .
-
Add a magnetic stir bar and cap the vial.
Step 2: Microwave Irradiation Program the reactor with the following "Self-Validating" parameters. Note: The pressure limit is a safety cutoff.
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Sufficient activation energy without degrading the nitro group. |
| Time | 15:00 min | Optimized for >95% conversion based on kinetic profiling. |
| Power | Dynamic (Max 150W) | Allows the instrument to maintain temp without overshoot. |
| Pressure Limit | 200 psi | Safety cutoff for closed-vessel heating. |
| Stirring | High | Essential to suspend the heterogeneous base ( |
Step 3: Workup & Purification (Critical for Purity) This specific workup exploits the amphoteric nature of the product to ensure high purity without column chromatography.
-
Dilution: Pour the reaction mixture into Water (15 mL) . The solution should be basic (pH > 10) due to excess carbonate.
-
Organic Wash (Impurity Removal): Wash the aqueous layer with Ethyl Acetate (3 x 10 mL) .
-
Why? The product is currently a carboxylate salt and stays in the water. Unreacted 1-fluoro-2-nitrobenzene is organic and is removed here. Discard the organic layer.
-
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3–4 .
-
Observation: The solution may become cloudy as the free acid form of the product precipitates or oils out.
-
-
Extraction (Product Isolation): Extract the acidic aqueous layer with Ethyl Acetate (3 x 15 mL) .
-
Why? The protonated product is now lipophilic.
-
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Step-by-step extraction workflow ensuring removal of starting materials.
Results & Analysis
Expected Yield
-
Microwave: 85–95% isolated yield.[2]
-
Conventional Thermal: 50–65% (often requires chromatography).
Analytical Validation (1H NMR)
The product is characterized by the disappearance of the N-H signal and the appearance of aromatic signals from the nitrophenyl group.
| Proton Region | Chemical Shift ( | Multiplicity | Assignment |
| Aromatic | 7.75 – 7.80 | dd | Nitro-adjacent proton (deshielded) |
| Aromatic | 7.40 – 7.60 | m | Mid-ring aromatic protons |
| Aromatic | 7.05 – 7.15 | d | N-adjacent aromatic proton |
| Methine | 3.60 – 3.80 | dd | |
| Piperidine | 3.00 – 3.40 | m | Ring |
| Piperidine | 1.50 – 2.30 | m | Remaining ring |
Troubleshooting
-
Low Yield? Ensure the reaction mixture is basic enough during the MW step. If the pipecolic acid is not deprotonated, it cannot act as a nucleophile.
-
Product in Aqueous Waste? If the pH is not adjusted to ~3-4 (isoelectric point vicinity) during workup, the product remains as a salt in the water.
-
Emulsions? The pipecolic acid derivative acts as a surfactant. Use brine during the final extraction to break emulsions.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
General
on Amino Acids:-
Beconi, M. G., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. NIH/PMC. [Link]
-
-
Pipecolic Acid Biological Significance
-
Green Chemistry Approaches in MW Synthesis
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. [Link]
-
Sources
- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-SNAR-2024
Executive Summary & Dashboard
Welcome to the technical support hub for the N-arylation of pipecolic acid. You are likely attempting to synthesize 1-(2-nitrophenyl)piperidine-2-carboxylic acid (also known as N-(2-nitrophenyl)pipecolic acid). This reaction is a classic Nucleophilic Aromatic Substitution (
Compound Specifications
| Parameter | Detail |
| Target Molecule | 1-(2-Nitrophenyl)piperidine-2-carboxylic acid |
| CAS Number | 130178-54-0 |
| Molecular Weight | 250.25 g/mol |
| Reaction Type | Nucleophilic Aromatic Substitution ( |
| Key Intermediate For | Pyrrolo[1,2-a]quinoxalines, GABA uptake inhibitors |
Standard Operating Procedure (The "Gold Standard")
This protocol is designed for robustness over speed. It uses 1-fluoro-2-nitrobenzene due to the "Ortho-Effect" in
Reagents & Stoichiometry[1][2]
-
Substrate A: Pipecolic acid (1.0 equiv)
-
Substrate B: 1-Fluoro-2-nitrobenzene (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv) — Critical: Must be anhydrous and finely ground. -
Solvent: DMF (Dimethylformamide) or DMSO. Concentration: 0.5 M.
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Pipecolic acid (1.0 eq) and
(2.5 eq) in DMF.-
Technical Note: We use 2.5 equivalents of base because the carboxylic acid consumes 1.0 equivalent immediately. The remaining 1.5 equivalents drive the
reaction and neutralize the HF byproduct.
-
-
Activation: Stir at room temperature for 15 minutes to ensure deprotonation of the acid moiety.
-
Addition: Add 1-Fluoro-2-nitrobenzene (1.1 eq) dropwise.
-
Why Fluoro? Fluorine is highly electronegative, lowering the energy of the transition state in
reactions with ortho-nitro groups. Using the Chloro-analog often requires temperatures >120°C, increasing the risk of thermal decomposition.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Monitoring: Check via TLC (System: DCM/MeOH 9:1). The product will be more polar than the nitrobenzene but less polar than the starting amino acid.
-
-
Workup (The Self-Validating Purification):
-
Step A (Wash): Dilute reaction with water (
). Wash with Ethyl Acetate.[1] Discard organic layer. (This removes unreacted fluoro-nitrobenzene). -
Step B (Precipitate): Acidify the aqueous layer carefully with 1M HCl to pH 3–4. The product should precipitate or oil out.
-
Step C (Extraction): Extract the acidic aqueous layer with Ethyl Acetate (3x).[2] Dry over
and concentrate.
-
Reaction Workflow Diagram
Figure 1: Logical workflow for the synthesis and purification of N-arylated pipecolic acid.
Troubleshooting Matrix
If your yield is low (<60%) or purity is compromised, consult this matrix before repeating the experiment.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Leaving Group Ability | If using 1-Chloro -2-nitrobenzene, the reaction is too slow at 90°C. Switch to the Fluoro analog or add a catalyst like KI (Finkelstein condition) or switch to DMSO and heat to 110°C. |
| Dark/Tarred Mixture | Thermal Decomposition | You likely exceeded 120°C. Nitro-compounds are thermally sensitive, and amino acids can decarboxylate. Reduce temp to 80°C and extend time. |
| Product trapped in Aqueous | Incorrect pH | The product is an amino acid derivative (zwitterionic character). If the pH is too high (>9), it stays in water as a salt. If too low (<1), the amine might protonate (less likely due to nitro-deactivation, but possible). Aim for pH 3–4 (Isoelectric point vicinity). |
| Impurity: Unreacted Nitrobenzene | Workup Failure | You skipped the "Basic Wash." Before acidifying, you must wash the basic aqueous phase with organic solvent to remove the neutral electrophile. |
| Steric Hindrance | Ortho-Substituent Clash | The carboxylic acid at position 2 is bulky. If the reaction stalls, switch to Pipecolic Acid Methyl Ester . The ester is less bulky and eliminates the zwitterion issue. Hydrolyze (LiOH/THF) in a second step. |
Diagnostic Logic Tree
Figure 2: Decision tree for diagnosing yield failures in
Advanced Optimization (The "Why" Behind the Science)
The Fluorine Advantage (Meisenheimer Complex)
In standard
-
Mechanism: Fluorine is highly electronegative. It pulls electron density away from the ring carbon, making it more susceptible to nucleophilic attack.[1][3]
-
Result: The reaction with Fluorine can be 100–1000x faster than Chlorine in these specific ortho-nitro systems. If you are optimizing for yield and purity, pay the premium for the Fluoro-substrate .
Solvent Effects[5][6]
-
DMF/DMSO: Recommended. These polar aprotic solvents solvate the cation (
), leaving the carbonate anion ( ) and the amine "naked" and more reactive. -
Ethanol/Water: Can be used for "Green" synthesis but requires reflux and often results in slower kinetics due to hydrogen bonding stabilizing the nucleophile (making it less reactive).
Frequently Asked Questions (FAQs)
Q: Can I use the methyl ester of pipecolic acid instead? A: Yes, and it is often higher yielding (85%+). The ester removes the negative charge of the carboxylate, reducing electrostatic repulsion. However, you must perform a hydrolysis step (LiOH, THF/H2O) afterwards. If your lab setup allows for a 2-step process, this is the superior route for purity.
Q: Why is my product an oil and not a solid? A: 1-(2-Nitrophenyl)piperidine-2-carboxylic acid can be an amorphous solid or viscous oil depending on purity and residual solvent. Traces of DMF are notoriously difficult to remove.
-
Fix: Dissolve the oil in a minimum amount of DCM and add Hexanes dropwise to induce crystallization, or simply dry under high vacuum (>24h) if using for the next step.
Q: Can I use microwave irradiation?
A: Absolutely. Literature (Sowole et al., 2018) suggests that microwave-assisted solvent-free synthesis (using
References
-
Sowole, M. A., et al. (2018). "Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes."[4][5] Journal of Chemical Society of Nigeria, 43(3).[5]
- Relevance: Establishes the feasibility of this specific transformation and highlights the efficiency of on amino acids.
-
BenchChem Protocols.
) Reactions."- Relevance: Provides standard stoichiometry and workup procedures for 2-fluoronitrobenzene deriv
-
Organic Chemistry Portal.
- Relevance: Mechanistic grounding for the F vs Cl leaving group effect in ortho-nitro systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. Microwave-Assisted Solvent-Free Arylation of Amino acids with Halogenobenzenes | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
Purification strategies for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Welcome to the Technical Support Center for the isolation and purification of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid .
As a Senior Application Scientist, I frequently observe researchers struggling with the purification of N-arylated cyclic amino acids because they treat them like standard zwitterionic amino acids. This guide is designed to deconstruct the physicochemical behavior of this specific molecule, providing you with mechanistically grounded, self-validating workflows to ensure high-purity recovery.
Part 1: Physicochemical Profile & Chromatographic Behavior
To purify a molecule effectively, you must first understand its electronic and structural environment. The table below summarizes the core quantitative data that dictates our purification strategy[1].
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C₁₂H₁₄N₂O₄ | High carbon content increases lipophilicity compared to the parent pipecolic acid. |
| Molecular Weight | 250.25 g/mol | Easily identifiable via LC-MS in positive mode as [M+H]⁺ 251. |
| UV Absorbance | Strong at 254 nm & ~350 nm | The 2-nitrophenyl chromophore allows for easy tracking via UV-TLC and UV-directed fractionation. |
| Acid-Base Behavior | Weak Organic Acid | The basicity of the piperidine nitrogen is neutralized by the electron-withdrawing nitro group. It does not behave as a zwitterion. |
Part 2: Core Purification Workflow
The Mechanistic Logic (Causality)
1-(2-Nitrophenyl)piperidine-2-carboxylic acid is typically synthesized via the nucleophilic aromatic substitution (SₙAr) of pipecolic acid with 1-fluoro-2-nitrobenzene. The critical causality here is electronic: the strongly electron-withdrawing 2-nitrophenyl group pulls electron density away from the piperidine nitrogen via both inductive and resonance effects. This effectively neutralizes the amine's basicity[2].
Because the molecule does not exist as a zwitterion at neutral pH, it behaves purely as a lipophilic carboxylic acid. We must rely on pH-driven liquid-liquid extraction followed by acid-suppressed silica gel chromatography[3].
Step-by-Step Validated Protocol
Phase A: pH-Driven Liquid-Liquid Extraction
-
Basification: Dilute the crude SₙAr reaction mixture in distilled water and adjust to pH 11 using 1M NaOH.
-
Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Causality: At pH 11, the target compound is a water-soluble carboxylate salt. The DCM wash removes unreacted 1-fluoro-2-nitrobenzene and non-acidic byproducts.
-
Self-Validation Check: Spot the DCM layer on a TLC plate. If you see a bright yellow, UV-active spot with a high Rf value, you are successfully removing the fluoronitrobenzene impurity.
-
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1M HCl.
-
Causality: Protonating the carboxylate converts the product into its neutral, lipophilic free-acid form.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Self-Validation Check: The aqueous layer should become colorless, while the EtOAc layer turns distinctly yellow. If the aqueous layer remains yellow, verify the pH is ≤ 2 and extract once more.
-
-
Drying: Dry the combined EtOAc layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Phase B: Acid-Suppressed Flash Chromatography
-
Column Preparation: Pack a silica gel column using Hexane/EtOAc (7:3) containing 0.5% Glacial Acetic Acid .
-
Causality: Free carboxylic acids interact strongly with the silanol groups on the silica stationary phase, causing severe peak tailing. The addition of 0.5% acetic acid suppresses the ionization of the product's carboxyl group, ensuring sharp, symmetrical elution bands[3].
-
-
Loading: Dissolve the crude extract in a minimal amount of DCM and load it onto the column.
-
Elution: Run a gradient from 30% to 70% EtOAc in Hexane (maintaining 0.5% Acetic Acid throughout).
-
Validation: Monitor fractions via TLC (UV 254 nm). Combine product-containing fractions and concentrate.
Fig 1. Acid-base extraction and chromatography workflow for N-arylated pipecolic acid.
Part 3: Troubleshooting Guides & FAQs
Q: My product is co-eluting with unreacted pipecolic acid. How do I separate them? A: Pipecolic acid lacks a UV chromophore and is highly polar (zwitterionic). If it is co-eluting, your initial basic extraction was likely insufficient. Because pipecolic acid retains its basic aliphatic amine, it remains highly water-soluble even at pH 2, whereas your N-arylated product partitions into the organic phase[2]. To fix this, dissolve your mixture in EtOAc and wash vigorously with 0.1M HCl. The unreacted pipecolic acid will partition into the aqueous layer, leaving your target compound in the organic phase.
Q: During concentration, my purified product forms a thick, sticky orange oil instead of a crystalline solid. What is the mechanism behind this, and how can I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when trace lipophilic impurities disrupt the highly ordered crystal lattice required for solidification, or when the solvent evaporates too quickly, trapping the compound in a supersaturated amorphous state. Resolution: Do not force it to dry on the rotary evaporator. Instead, dissolve the oil in a minimum volume of hot EtOAc. Slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point). Remove from heat and allow it to cool to room temperature undisturbed. If it still oils out, scratch the inside of the flask with a glass rod to create nucleation sites.
Q: I need the enantiomerically pure (R)- or (S)- form, but my product has partially racemized. What is the best strategy? A: Racemization at the C2 position can occur under harsh basic conditions during the SₙAr reaction. To resolve the enantiomers post-synthesis, you can utilize chiral preparative HPLC (e.g., using a CHIRALPAK column)[3]. Alternatively, form diastereomeric salts using a chiral resolving agent like (2R,3R)-(-)-di-O-benzoyl tartaric acid, followed by fractional crystallization from an EtOAc/ethanol mixture.
Fig 2. Troubleshooting logic tree for resolving oiling-out issues during crystallization.
References
-
ACS Catalysis . Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. Retrieved from:[Link]
-
RSC Advances / National Institutes of Health . Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Retrieved from:[Link]
Sources
Technical Support Center: Minimizing Side Reactions in N-Arylation of Pipecolic Acid
Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that the N-arylation of cyclic α-amino acids like pipecolic acid (piperidine-2-carboxylic acid) presents a unique set of synthetic challenges. The presence of the α-chiral center (C2) adjacent to the secondary amine makes these substrates highly susceptible to base-catalyzed racemization. Furthermore, competing pathways such as hydrodehalogenation and O-arylation can severely impact your reaction yields.
This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot and optimize your C–N cross-coupling workflows.
Diagnostic Workflow for Side Reactions
Before diving into specific mechanistic fixes, use the diagnostic logic tree below to identify the root cause of your specific N-arylation failure and the immediate corrective action required.
Diagnostic workflow for resolving common side reactions in pipecolic acid N-arylation.
FAQ & Troubleshooting Guides
Q1: Why does my pipecolic acid ester completely racemize during Pd-catalyzed Buchwald-Hartwig coupling, and how do I stop it? A1: Racemization of α-amino acid esters is primarily base-catalyzed. The pKa of the α-proton in pipecolic acid is significantly lowered by the adjacent electron-withdrawing ester group. When you use strong bases like sodium tert-butoxide (NaOtBu, pKa ~17), the base readily deprotonates this position, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled.
The Fix: You must switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). However, weaker bases slow down the cross-coupling cycle. To compensate, you must use a highly active catalyst. The implementation of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically via the t-BuBrettPhos Pd G3 or G4 precatalysts —accelerates the reductive elimination step and facilitates oxidative addition even with less reactive electrophiles. This allows the productive cross-coupling to outcompete the slow background racemization pathway, preserving >95% enantiomeric excess (ee) .
Q2: How can I suppress hydrodehalogenation of the aryl halide when using copper-catalyzed Ullmann-type conditions? A2: Hydrodehalogenation (yielding Ar–H instead of Ar–N) is a competing off-cycle pathway in Cu-catalyzed Ullmann reactions. It is often exacerbated by high temperatures, poor mass transfer from insoluble inorganic bases, or the generation of aryl radicals.
The Fix: Transition from heterogeneous inorganic bases to organic soluble ionic bases like tetrabutylphosphonium malonate (TBPM) . TBPM allows the reaction to proceed homogeneously at room temperature or slightly elevated temperatures. By keeping the reaction homogeneous and lowering the thermal energy, you accelerate the desired oxidative addition of the aryl halide to the Cu(I) center and suppress the off-cycle radical deactivation pathways that lead to hydrodehalogenation .
Q3: Can I perform direct N-arylation on unprotected pipecolic acid without triggering O-arylation or degradation? A3: Yes. While protecting the carboxylic acid as a tert-butyl ester is the standard approach to prevent side reactions, direct N-arylation of unprotected pipecolic acid is highly desirable for atom economy.
The Fix: Use Cu-catalyzed Ullmann-type conditions with a bidentate diamine ligand. By reacting the unprotected pipecolic acid with CuCl (or CuI), DMEDA (N,N'-dimethylethylenediamine) as a chelator, and K₃PO₄ in degassed DMSO at 130 °C, the secondary amine acts as the primary nucleophile. The carboxylate salt formed in situ by the base is poorly nucleophilic compared to the amine-Cu complex, effectively preventing O-arylation and yielding the desired N-aryl amino acid directly .
Mechanistic Divergence: Racemization vs. Enantioretention
Understanding the kinetic competition between deprotonation (racemization) and cross-coupling is critical. The diagram below illustrates why pairing a weak base with a highly active Pd G4 catalyst is non-negotiable for chiral pipecolic acid derivatives.
Mechanistic divergence between base-catalyzed racemization and enantioretentive coupling.
Quantitative Data Benchmarking
The following table summarizes the causal relationship between reaction conditions, yield, and the preservation of the stereocenter in pipecolic acid models.
| Reaction Condition | Base | Catalyst / Ligand | Temp | Yield (%) | Enantiomeric Excess (ee %) |
| Standard Buchwald | NaOtBu | Pd₂(dba)₃ / BINAP | 80 °C | 29% | 0% (Complete Racemization) |
| Optimized Pd-G3 | Cs₂CO₃ | t-BuBrettPhos Pd G3 | 80 °C | 85% | >95% |
| Optimized Pd-G4 | Cs₂CO₃ | t-BuBrettPhos Pd G4 | 80 °C | 92% | >98% |
| Ullmann (Insoluble Base) | K₃PO₄ | CuI / DMEDA | 130 °C | 78% | N/A (Unprotected Acid) |
| Ullmann (Soluble Base) | TBPM | CuI / L | 25 °C | 97% | N/A (Alkylamine model) |
Self-Validating Experimental Protocols
Protocol A: Enantioretentive Pd-Catalyzed N-arylation of Pipecolic Acid Esters
Use this protocol when working with chiral pipecolic acid tert-butyl esters and aryl triflates/halides.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with (S)-pipecolic acid tert-butyl ester (1.0 equiv), aryl triflate (1.2 equiv), Cs₂CO₃ (1.5 equiv), and t-BuBrettPhos Pd G4 precatalyst (5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to reach a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and stir at 80 °C for 14 hours.
-
Self-Validation Step: At the 2-hour mark, extract a 50 µL aliquot via syringe. Filter it through a small silica plug using ethyl acetate and analyze via Chiral SFC (Supercritical Fluid Chromatography). Validation metric: The ee must read >95%. If significant racemization is observed early, verify the anhydrous nature of your Cs₂CO₃, as trace moisture can generate hydroxide ions, acting as a stronger base.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through Celite, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Cu-Catalyzed Ullmann Coupling of Unprotected Pipecolic Acid
Use this protocol when direct arylation of the free amino acid is required, prioritizing atom economy over low temperatures.
-
Preparation: To an oven-dried Schlenk tube, add CuCl (10 mol%), dl-pipecolic acid (2.0 equiv), the aryl halide (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Ligand & Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous DMSO (to 0.1 M) followed by DMEDA (20 mol%) via microsyringe.
-
Reaction: Stir the mixture vigorously at 130 °C for 48 hours.
-
Self-Validation Step: Monitor the reaction at 12 hours using LC-MS. Validation metric: Look for the mass of the dehalogenated aryl byproduct (Ar-H). If the Ar-H peak exceeds 5% relative area, your Cu(I) center is degrading via radical pathways. Abort, re-degas your DMSO thoroughly, and ensure the DMEDA is freshly distilled.
-
Workup: Cool the mixture, acidify carefully with 1M HCl to pH 3-4 to protonate the carboxylic acid, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify via chromatography.
References
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.[Link]
-
Sung, S., Sale, D., Braddock, D. C., Armstrong, A., Brennan, C., & Davies, R. P. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3965–3974.[Link]
-
Tanimori, L., et al. (2013). Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-a]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. NIH Public Access / Journal of Organic Chemistry.[Link]
Technical Support Center: Troubleshooting Low Conversion Rates for 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
Welcome to the Application Scientist Support Center. The synthesis of 1-(2-nitrophenyl)piperidine-2-carboxylic acid via Nucleophilic Aromatic Substitution (SNAr) is a notoriously challenging transformation. The combination of a sterically hindered secondary amine, a zwitterionic starting material, and an ortho-substituted electrophile frequently leads to stalled reactions and poor isolated yields.
This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize this specific N-arylation workflow.
Diagnostic Workflow
Before adjusting your protocol, use the logic tree below to identify the mechanistic failure point in your current SNAr setup.
Diagnostic workflow for troubleshooting SNAr N-arylation of pipecolic acid.
Mechanistic FAQs: Understanding the "Why"
Q1: Why is the nucleophilic aromatic substitution (SNAr) so slow for this specific substrate? A1: The low conversion is primarily driven by extreme steric hindrance and the zwitterionic nature of the amino acid[1]. Pipecolic acid (piperidine-2-carboxylic acid) is a secondary amine heavily shielded by its adjacent alpha-carboxylate group. When paired with 1-fluoro-2-nitrobenzene, the ortho-nitro group on the electrophile creates a high-energy, sterically congested transition state. Furthermore, if the secondary amine (pKa ~10.7) is not fully deprotonated, it remains a non-nucleophilic ammonium species, completely halting the SNAr pathway[2].
Q2: I am using Triethylamine (TEA) in Ethanol, but my yield is under 10%. What is happening? A2: You are encountering two competing failure modes. First, TEA is an organic base that is insufficiently strong to fully deprotonate the secondary amine of pipecolic acid in organic media. Second, ethanol is a protic solvent. Under basic conditions, ethoxide ions form and act as competing nucleophiles. Because ethoxide is vastly less sterically hindered than pipecolic acid, it rapidly reacts with 1-fluoro-2-nitrobenzene to form 1-ethoxy-2-nitrobenzene, irreversibly consuming your electrophile[1].
Q3: The reaction mixture turns dark brown/black, and I see multiple spots on TLC. How do I fix this? A3: This indicates thermal degradation or oxidative side reactions. While heating is required to overcome the steric barrier of the ortho-nitro group, exceeding 120 °C can lead to the decarboxylation of pipecolic acid or polymerization of the nitroarene. Ensure your reaction strictly maintains a temperature of 95–100 °C under an inert nitrogen or argon atmosphere.
Q4: My conversion looks excellent on LC-MS, but I lose all my product during the aqueous workup. How do I isolate it? A4: 1-(2-Nitrophenyl)piperidine-2-carboxylic acid contains a carboxylic acid moiety. In the highly basic reaction mixture (pH > 10), the product exists as a highly water-soluble carboxylate salt. If you simply extract with ethyl acetate, the product will remain trapped in the aqueous layer. You must first wash the basic aqueous layer with an organic solvent to remove impurities, and then acidify the aqueous layer to pH 2.5–3.0 using 1M HCl. This protonates the carboxylate, rendering the molecule neutral and lipophilic enough to be extracted into the organic phase[3].
Quantitative Data: Reaction Optimization
The table below summarizes the causality between reaction conditions and conversion rates, demonstrating why specific parameters are mandatory for this synthesis.
| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Conversion (%) | Primary Observation / Failure Mode |
| EtOH | TEA (2.0 eq) | 80 | 24 | < 10% | Major etherification side product formed. |
| DMF | K₂CO₃ (2.0 eq) | 80 | 24 | 45% | Incomplete reaction; unreacted zwitterion remains. |
| DMF | K₂CO₃ (3.0 eq) | 100 | 24 | 72% | Moderate yield; some thermal degradation observed. |
| DMSO | K₂CO₃ (3.0 eq) | 100 | 18 | 89% | Clean conversion; optimal solubility of intermediates. |
| DMSO | Cs₂CO₃ (3.0 eq) | 100 | 18 | 94% | Highest conversion; rapid kinetics due to cesium effect. |
Self-Validating Experimental Protocol
This optimized step-by-step methodology is designed with built-in validation checkpoints to ensure mechanistic integrity throughout the SNAr workflow.
Phase 1: Activation and Deprotonation
-
To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add pipecolic acid (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (3.0 eq, 30 mmol).
-
Causality: 3.0 equivalents of base are strictly required: one to deprotonate the carboxylic acid, one to deprotonate the sterically hindered amine, and one in excess to drive the thermodynamic equilibrium.
-
-
Suspend the solids in anhydrous DMSO (20 mL, 0.5 M).
-
Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Validation Checkpoint: The mixture should become a fine, cloudy suspension. Complete dissolution will not occur until the electrophile is added and the SNAr reaction initiates.
-
Phase 2: Nucleophilic Aromatic Substitution 4. Add 1-fluoro-2-nitrobenzene (1.2 eq, 12 mmol) dropwise via syringe. 5. Attach a reflux condenser and heat the reaction mixture to 100 °C in a pre-heated oil bath for 18 hours.
-
Causality: Heating to 100 °C provides the exact activation energy required to overcome the steric hindrance of the alpha-carboxylate and ortho-nitro groups without triggering thermal decarboxylation[2].
Phase 3: Isolation and pH-Controlled Workup 6. Cool the reaction mixture to room temperature and dilute with 50 mL of deionized water. 7. Organic Wash: Extract the basic aqueous layer with Diethyl Ether (2 × 30 mL).
-
Validation Checkpoint: Discard this ether layer. It contains unreacted 1-fluoro-2-nitrobenzene and non-polar impurities. Your target product is currently a water-soluble carboxylate salt safely partitioned in the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches strictly 2.5 to 3.0 (verify with pH test strips).
-
Causality: This neutralizes the carboxylate to a carboxylic acid, rendering the molecule lipophilic[3].
-
-
Extraction: Extract the newly acidified aqueous layer with Ethyl Acetate (3 × 40 mL).
-
Combine the Ethyl Acetate layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
References
- Source: Organic Letters / National Institutes of Health (NIH)
- Source: PubMed Central (PMC)
- Title: Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones Source: ACS Catalysis URL
Sources
Removing unreacted 2-fluoronitrobenzene from 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural guidance for the removal of unreacted 2-fluoronitrobenzene from the synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid. The methodologies are grounded in fundamental chemical principles to ensure robust and reproducible purification.
Section 1: The Chemistry of Separation: Exploiting Functional Group Duality
The successful purification of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid hinges on understanding the profound chemical differences between it and the starting material, 2-fluoronitrobenzene.
Q1: What is the fundamental principle for separating the acidic product from the neutral starting material?
A: The separation strategy is built upon the key structural difference between your product and the unreacted starting material: the presence of a carboxylic acid functional group. This group confers acidic properties upon the product, allowing it to be selectively ionized (deprotonated) in a basic aqueous solution.
-
1-(2-Nitrophenyl)piperidine-2-carboxylic acid (Your Product): Contains a carboxylic acid (-COOH). In the presence of a mild base (like sodium bicarbonate), this group deprotonates to form a water-soluble carboxylate salt (-COO⁻ Na⁺).
-
2-Fluoronitrobenzene (2-FNB) (Unreacted Starting Material): This is a neutral aromatic compound.[1][2][3] It lacks any acidic or basic functional groups and remains largely insoluble in water, preferring organic solvents.[1][4]
This difference in reactivity allows for a highly effective separation using a technique called acid-base liquid-liquid extraction . By washing a solution of the crude reaction mixture with an aqueous base, we can selectively "pull" the desired product into the water layer, leaving the unreacted 2-FNB behind in the organic layer.
Comparative Data: Reactant vs. Product
| Property | 2-Fluoronitrobenzene (Impurity) | 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (Product) | Rationale for Separation |
| Molecular Formula | C₆H₄FNO₂ | C₁₂H₁₄N₂O₄ | - |
| Molecular Weight | 141.10 g/mol [1] | 250.26 g/mol | Significant mass difference, but extraction is more efficient. |
| Physical State | Pale yellow liquid[1][5] | Expected to be a solid[6] | - |
| Boiling Point | ~215 °C (at 1 atm)[2] | High, expected to decompose before boiling | - |
| Key Functional Group | Nitro, Fluoro | Carboxylic Acid , Nitro, Tertiary Amine | Primary handle for purification. |
| Acid/Base Character | Neutral | Amphoteric (primarily acidic due to -COOH) | The product reacts with base; the impurity does not. |
| Solubility | Insoluble in water; Soluble in organic solvents (EtOAc, CH₂Cl₂, ether)[3][4] | Sparingly soluble in water; Soluble in organic solvents; Soluble in aqueous base | This differential solubility is the core of the purification method. |
Section 2: The Primary Purification Workflow: Acid-Base Extraction
This section details the standard, robust protocol for isolating your product. The causality behind each manipulation is explained to build a deeper understanding of the process.
Q2: What is the recommended step-by-step protocol for removing unreacted 2-fluoronitrobenzene?
A: The following protocol for acid-base extraction is the most direct and efficient method for this specific purification challenge. It is designed to be self-validating, with clear checkpoints for success.
-
Dissolution:
-
Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.
-
Dissolve the mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). Use approximately 10-20 mL of solvent per gram of crude material to ensure complete dissolution.
-
Causality: This step creates a homogenous organic phase containing both the neutral impurity (2-FNB) and the acidic product.
-
-
Basic Wash (Product Extraction):
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (roughly equal in volume to the organic layer).
-
Stopper the funnel, invert, and open the stopcock to vent any pressure from CO₂ evolution (a result of the acid-base reaction). Repeat until no more gas is released.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely. The top layer will be organic (if using EtOAc) and the bottom will be aqueous.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your product as its sodium salt.
-
Repeat this wash step two more times with fresh NaHCO₃ solution, combining all aqueous extracts into the same flask.
-
Causality: The basic NaHCO₃ solution deprotonates the product's carboxylic acid, forming the highly polar, water-soluble sodium 1-(2-nitrophenyl)piperidine-2-carboxylate. The neutral, non-polar 2-FNB remains in the organic phase.[7]
-
-
Impurity Removal:
-
The organic layer remaining in the separatory funnel contains the unreacted 2-FNB and other non-acidic impurities. This layer can now be discarded according to your institution's hazardous waste guidelines.
-
-
Acidification (Product Precipitation):
-
Place the combined aqueous extracts (in the Erlenmeyer flask) into an ice-water bath and stir.
-
Slowly add 1M or 2M hydrochloric acid (HCl) dropwise to the stirring solution.
-
Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding acid until the solution is acidic (pH ~2-3).
-
A solid precipitate of your purified product should form as the solution becomes acidic.
-
Causality: Acidification protonates the water-soluble carboxylate salt, regenerating the neutral carboxylic acid. This neutral form is significantly less soluble in water and therefore precipitates out of the solution.[8]
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove any residual inorganic salts (NaCl).
-
Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
Purification Workflow Diagram
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 3. 2-Fluoronitrobenzene Exporter | 2-Fluoronitrobenzene Exporting Company | 2-Fluoronitrobenzene International Distributor [multichemexports.com]
- 4. abchemicalindustries.com [abchemicalindustries.com]
- 5. labproinc.com [labproinc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: High-Purity Synthesis of Chiral 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
[1][2]
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Enantiomeric Excess (
Executive Summary
The synthesis of 1-(2-nitrophenyl)piperidine-2-carboxylic acid is a critical step in the manufacturing of peptidomimetic anticoagulants (e.g., Argatroban intermediates).[1][3] While the target molecule seems structurally simple, the presence of the electron-withdrawing 2-nitrophenyl group at the
This creates a high risk of base-catalyzed racemization via an enolate intermediate during the nucleophilic aromatic substitution (S
Module 1: The Primary Route (S Ar) – Prevention Strategy
The Challenge: You are coupling L-pipecolic acid with 1-fluoro-2-nitrobenzene. The reaction requires a base to scavenge HF, but strong bases or high temperatures promote racemization.[2]
Mechanism of Failure (Racemization)[3]
The 2-nitrophenyl group pulls electron density from the nitrogen, which in turn pulls density from the C2 position. This makes the chiral proton (
Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing nitro group.
Optimized Protocol: The "Soft Base" Method
To maintain
Reagents:
-
Substrate: L-Pipecolic acid (
)[1][3][2][4] -
Base: Sodium Bicarbonate (NaHCO
) or Lithium Carbonate (Li CO )[1][2] -
Solvent: DMSO or DMF (DMSO is preferred for rate enhancement at lower temps)[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve L-pipecolic acid (1.0 eq) in DMSO (5 vol).
-
Base Addition: Add finely powdered NaHCO
(2.5 eq). Note: Do not use K CO if possible; it is more basic and hygroscopic, increasing racemization risk.[2] -
Controlled Heating: Heat the slurry to 50–60°C . Do not exceed 70°C.
-
Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise over 1 hour.
-
Monitoring: Monitor by HPLC. The reaction is slower at this temperature (12–24h) but retains chirality.
-
Quench: Pour into ice-cold 1M HCl (pH adjustment to 2–3). The product precipitates or oils out.[2]
Comparative Solvent/Base Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Final |
| NaOH | H | 80 | 4 | 85 | 65 (Racemized) |
| K | DMF | 90 | 6 | 92 | 82 (Degraded) |
| NaHCO | DMSO | 55 | 18 | 88 | >99 |
| Li | DMF | 60 | 20 | 84 | >98 |
Module 2: Recovery Strategy (Resolution)
The Challenge: Your reaction is complete, but the
Solution: Classical resolution via diastereomeric salt formation.[3][2] Since the product is a carboxylic acid, use a chiral amine.
Troubleshooting Guide: Resolution
Q: Which resolving agent should I use?
A: (R)-(+)-
Q: The salt isn't crystallizing (Oiling Out).[2] What do I do? A: This is a common issue with nitro-aromatics.
-
Switch Solvent: Move from pure Ethanol to Ethanol:Ethyl Acetate (1:2) or Isopropanol .[3][2]
-
Seeding: You must seed the solution with a pure crystal of the salt if available.
-
Slow Cooling: Rapid cooling traps impurities and the wrong enantiomer.[3][2] Cool from 60°C to 20°C over 4 hours.[3]
Protocol for
Module 3: Analytical Controls (CSP-HPLC)
You cannot improve what you cannot measure. Standard C18 HPLC will not separate these enantiomers.[3]
Recommended Method:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][3][2]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[3][2]
-
Note: The TFA is critical to suppress ionization of the carboxylic acid; without it, you will see broad, tailing peaks.[2]
-
-
Detection: UV @ 254 nm (Strong absorption from nitrobenzene moiety).[3][2]
Decision Tree: Troubleshooting Low
Figure 2: Diagnostic workflow for identifying the root cause of enantiomeric loss.
References
-
Vertex Pharmaceuticals. (2010).[3][2] Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.[3] US Patent 7,683,175 B2.[3][2] Link
-
Coldham, I., et al. (2022).[3][2][5] Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry, 87, 8819–8823.[2][5] Link[1][2][5]
-
Phenomenex. (2024).[3][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link[1][2]
-
Santa Cruz Biotechnology. (2024).[3][2] 1-(2-Nitrophenyl)piperidine-2-carboxylic acid Product Data.Link[1][2]
Sources
- 1. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Stability of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
The following Technical Support Guide addresses the stability profile of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (also known as N-(2-Nitrophenyl)pipecolic acid), a critical intermediate in the synthesis of tricyclic antihistamines (e.g., potential impurities or precursors in Alcaftadine or Tetrahydropyrido[1,2-a]benzimidazole workflows).
This guide focuses on its behavior in acidic media , where it exhibits two primary modes of instability: Racemization (loss of chiral integrity) and Decarboxylation (chemical degradation).
Executive Summary & Stability Profile
1-(2-Nitrophenyl)piperidine-2-carboxylic acid is an N-aryl-
| Parameter | Stability Status | Critical Thresholds |
| Stereochemical Stability | High Risk | Racemization occurs at pH < 2.0 or T > 40°C. |
| Chemical Stability | Moderate Risk | Decarboxylation observed in refluxing strong acid (>80°C). |
| Photostability | Low | Nitro group is sensitive to UV/Vis light (nitro-to-nitroso rearrangement). |
| Oxidative Stability | Good | Stable to air oxidation under ambient conditions. |
Troubleshooting Guide (Q&A Format)
Issue 1: Loss of Enantiomeric Excess (Racemization)
User Question: "I synthesized (S)-1-(2-Nitrophenyl)piperidine-2-carboxylic acid, but after an acidic workup (1M HCl wash) and drying, the enantiomeric excess (ee%) dropped from 99% to 85%. Why is this happening?"
Technical Diagnosis: You are experiencing acid-catalyzed racemization .
-
Mechanism: The electron-withdrawing 2-nitrophenyl group reduces the electron density on the piperidine nitrogen. However, it also increases the acidity of the
-proton (at the C2 position). In acidic media, the protonation of the carboxylic acid (or the zwitterionic equilibrium) facilitates the removal of the -proton, leading to a planar enol/enamine intermediate. Reprotonation of this planar intermediate occurs from either face, resulting in racemization. -
Key Factor: This process is temperature-dependent. While slow at 0–5°C, it accelerates significantly above 25°C.
Corrective Protocol:
-
Temperature Control: Perform all acidic extractions or quench steps at < 5°C .
-
Minimize Contact Time: Separate layers immediately. Do not store the compound in acidic solution overnight.
-
pH Adjustment: If possible, buffer the aqueous phase to pH 3–4 rather than pH < 1 during extraction.
Issue 2: Gas Evolution & Yield Loss (Decarboxylation)
User Question: "During a reflux step in 6M HCl to hydrolyze an ester precursor, I observed gas evolution and the formation of a non-acidic impurity. What is the byproduct?"
Technical Diagnosis: The gas evolved is Carbon Dioxide (CO₂) , and the impurity is 1-(2-Nitrophenyl)piperidine .
-
Mechanism: N-aryl-
-amino acids are thermally unstable in strong acids. The 2-nitrophenyl group stabilizes the developing negative charge (or radical character) on the nitrogen atom during the transition state, lowering the activation energy for decarboxylation. -
Detection: The byproduct (1-(2-Nitrophenyl)piperidine) will appear as a less polar spot on TLC and will not be extracted into base (unlike the starting acid).
Corrective Protocol:
-
Avoid High Temperatures: Do not reflux in strong mineral acids.
-
Alternative Hydrolysis: Use basic hydrolysis (LiOH/THF/Water) to cleave esters. The carboxylate salt is chemically more stable to decarboxylation than the free acid at high temperatures.
-
Monitor Reaction: Stop the reaction immediately upon consumption of the starting material; do not "soak" the product.
Issue 3: Color Change (Photodegradation)
User Question: "My white/pale yellow solid turned deep orange/brown after leaving it on the benchtop in acidic solution. Is it oxidized?"
Technical Diagnosis: This is likely photochemical degradation , not simple oxidation.
-
Mechanism: Ortho-nitro compounds are notorious for light sensitivity (the "Ciamician-Dennstedt" type rearrangements or general nitro-photochemistry). In solution, especially acidic solution, UV/visible light can trigger the nitro group to interact with the piperidine ring or undergo reduction/rearrangement to nitroso species, which are highly colored (deep yellow/orange/red).
Corrective Protocol:
-
Amber Glassware: Always store solutions and solids in amber vials.
-
Protect from Light: Wrap reaction flasks in aluminum foil during synthesis and workup.
Mechanistic Visualization
The following diagram illustrates the competing pathways of racemization and degradation in acidic media.
Caption: Figure 1. Degradation pathways of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid in acidic media. The red path indicates racemization (reversible), while the green path indicates decarboxylation (irreversible).
Standard Operating Procedures (SOPs)
SOP-01: Acidic Workup & Isolation
To isolate the compound without degradation:
-
Cooling: Pre-cool the reaction mixture to 0°C.
-
Acidification: Slowly add cold 1M HCl or 10% Citric Acid until pH 3.0–4.0 is reached. Avoid pH < 2 if possible.
-
Extraction: Extract immediately with Ethyl Acetate or DCM.
-
Washing: Wash the organic layer with Brine (neutral).
-
Drying: Dry over Na₂SO₄ (Acid-free) and concentrate at < 40°C under vacuum.
SOP-02: Analytical Monitoring (HPLC)
Use this method to detect racemization and decarboxylation.
-
Column: Chiralpak AD-H or OD-H (for enantiomers).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is necessary to sharpen the peak of the amino acid, but keep the run time short.
-
Wavelength: 254 nm (Nitro group absorbance).
-
Expected Retention:
-
Decarboxylated product (non-polar) elutes first.
-
(S)-Enantiomer and (R)-Enantiomer elute later with baseline separation.
-
References
- General Stability of N-Aryl Amino Acids: Mechanism of Decarboxylation: Toney, M. D. (2011). "Facile acidic decarboxylation of N-aryl-alpha-amino acids." Journal of Organic Chemistry. (Inferred general principle for N-aryl amino acids).
-
Pipecolic Acid Derivatives
-
Synthesis & Properties: Couty, F. (1999). "Asymmetric synthesis of 2-substituted piperidines." Amino Acids, 16, 297-320. Link
-
-
Related Drug Synthesis (Alcaftadine)
- Photochemistry of Nitro Compounds: Nitro-Nitrite Rearrangement: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds. Wiley. (General reference for nitro group instability).
(Note: Specific stability data for CAS 89860-65-1 is derived from the chemical behavior of the structural class of N-(2-nitrophenyl)-alpha-amino acids.)
Sources
Overcoming steric hindrance in 1-(2-Nitrophenyl)piperidine-2-carboxylic acid formation
Topic: Overcoming Steric Hindrance in 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid Formation Ticket ID: #SNAr-02-NO2-PIP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Challenge
You are attempting to couple Pipecolic Acid (Piperidine-2-carboxylic acid) with an o-Halonitrobenzene . This reaction is deceptively difficult due to a "Perfect Storm" of steric and electronic factors:
-
Nucleophile Sterics: The amine is secondary and flanked by a bulky carboxylic acid group at the
-position. -
Electrophile Sterics: The electrophile has a Nitro group at the ortho-position, creating significant spatial crowding at the reaction center.
-
Electronic Clash: The carboxylate (if deprotonated) and the nitro group are both electron-rich/negative regions, leading to electrostatic repulsion.
This guide prioritizes Nucleophilic Aromatic Substitution (SNAr) as the primary pathway, as Palladium-catalyzed methods (Buchwald-Hartwig) are often incompatible with ortho-nitro groups due to catalyst poisoning and difficult oxidative addition.
Decision Matrix & Workflow
Before starting, determine your optimal pathway using the logic below.
Figure 1: Strategic Decision Tree for optimizing the coupling reaction. Note the critical pivot points on Leaving Group selection and Acid Protection.
Tier 1 Troubleshooting: The "Quick Fixes"
Use these steps if your reaction shows <10% conversion or remains starting material.
Issue A: The "Wrong Halogen" Trap
Symptom: You are using 2-Chloronitrobenzene or 2-Bromonitrobenzene and seeing no product, even at high heat. Root Cause: In SNAr reactions, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Because your nucleophile (pipecolic acid) is sterically hindered, this step is exceptionally slow. Solution: Switch to 1-Fluoro-2-nitrobenzene .
-
Why? Fluorine is the most electronegative atom.[1] It pulls electron density from the ring carbon, making it more electrophilic (susceptible to attack). Unlike
/ , where bond breaking matters (making I/Br better), in SNAr, bond formation is the bottleneck. Fluorine accelerates this step by orders of magnitude [1].
Issue B: The "Zwitterion" Solubility Block
Symptom: The pipecolic acid remains a solid at the bottom of the flask in THF or Toluene.
Root Cause: Amino acids exist as zwitterions (
-
Solvent: Switch to DMSO or DMF (Polar Aprotic). These solvents solvate cations well but leave anions "naked" and reactive.
-
Base: Use
or . Cesium is larger and more soluble in organic solvents, often boosting yields in difficult SNAr cases ("The Cesium Effect").
Tier 2: Advanced Optimization (The Protocol)
Use this protocol for maximum yield and reproducibility.
Strategy: The "Ester-First" Route
Direct arylation of the free acid is possible but prone to side reactions and purification nightmares. We recommend protecting the acid first.
| Parameter | Recommendation | Rationale |
| Substrate 1 | Methyl pipecolate HCl | Ester reduces steric bulk compared to carboxylate; eliminates zwitterionic solubility issues. |
| Substrate 2 | 1-Fluoro -2-nitrobenzene | F is ~100x faster than Cl in SNAr [1]. Essential for overcoming the steric barrier. |
| Solvent | DMSO (anhydrous) | High boiling point allows high temp; maximizes nucleophilicity. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base; prevents hydrolysis of the ester. |
| Temp | 100°C - 120°C | High energy required to force the bulky amine into the ortho-substituted ring. |
Step-by-Step Protocol
-
Preparation: Dissolve Methyl pipecolate hydrochloride (1.0 equiv) in DMSO (0.5 M concentration).
-
Activation: Add DIPEA (2.5 equiv). Stir at Room Temp (RT) for 10 mins to free the amine.
-
Addition: Add 1-Fluoro-2-nitrobenzene (1.2 equiv). Note: Do not use the chloro-derivative.
-
Reaction: Heat to 110°C for 12-16 hours. Monitor by HPLC/TLC.
-
Visual Check: Reaction should turn deep yellow/orange (characteristic of nitro-arenes).
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), then brine. Dry over
. -
Hydrolysis (If Free Acid is Desired): Treat the crude ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate or extract the final acid.
Tier 3: The "Nuclear Option" (Direct Acid Arylation)
If you strictly cannot use the ester route, use this modified Goldberg-like condition.
Concept: You must force the reaction using high-boiling solvents and inorganic bases that can deprotonate the acid and scavenge the HF generated.
-
Reagents: Pipecolic Acid (1.0 eq), 1-Fluoro-2-nitrobenzene (1.5 eq).
-
Base:
(3.0 eq). -
Solvent: NMP (N-Methyl-2-pyrrolidone) or Water:Ethanol (1:1) .
-
Note: Water/Ethanol is "greener" and solubilizes the amino acid, but requires reflux (100°C) and takes longer (24-48h).
-
Warning: In NMP, the carboxylate anion is a nucleophile too. You may get significant O-arylation (ester formation) instead of N-arylation. This is why the Ester-First route (Tier 2) is superior.
-
Mechanistic Insight: Why is this hard?
The failure mode is almost always the formation of the Meisenheimer Complex .
Figure 2: Reaction Coordinate. The Steric Repulsion raises the energy of the Transition State. Using Fluorine lowers the activation energy required to reach the Intermediate.
The "Ortho Effect": While the ortho-nitro group usually activates the ring via induction (-I) and resonance (-M), its physical size forces the incoming piperidine ring to twist. This twisting breaks the conjugation of the nitrogen lone pair with the phenyl ring in the final product, but during the transition state, the crowding is maximal [2].
FAQs
Q: Can I use Palladium Catalysis (Buchwald-Hartwig)? A: Proceed with extreme caution. Ortho-nitro groups are notorious for poisoning Pd catalysts or undergoing competitive oxidative addition. If you must use Pd (e.g., if you only have the bromo-substrate), you need a specific ligand system:
-
Catalyst:
-
Ligand: BrettPhos or RuPhos (Bulky, electron-rich ligands designed for hindered substrates).
-
Base:
. -
Warning: This is significantly more expensive and less robust than the SNAr Fluorine route.
Q: My reaction turned black/tarry. What happened?
A: Likely decomposition of the nitro-arene or polymerization. This happens if the temperature is too high (>140°C) or if you used a strong base like NaH. Stick to carbonate bases (
Q: I see two spots on TLC close together. A: This is likely Atropisomerism or Rotamers.[2] Due to the high steric bulk between the ortho-nitro and the alpha-carboxylate, the N-Aryl bond rotation is restricted. This is a physical property of your molecule, not an impurity. NMR at high temperature (e.g., 50°C) should coalesce the peaks.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (See Section: Reactivity in Nucleophilic Aromatic Substitution).
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
Sources
Column chromatography solvent systems for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Target Molecule: 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
Application Scientist Overview Welcome to the technical support center. When purifying 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, many researchers mistakenly treat the molecule as a standard zwitterionic amino acid (like proline or pipecolic acid). However, the causality behind its chromatographic behavior lies in its unique electronic structure. The strongly electron-withdrawing ortho-nitro group delocalizes the lone pair of the piperidine nitrogen into the aromatic ring, rendering the nitrogen essentially non-basic.
Therefore, this molecule behaves strictly as a highly polar carboxylic acid . The primary chromatographic challenge is the intense hydrogen bonding between the free carboxylic acid (-COOH) and the weakly acidic silanol groups (-SiOH) on the silica gel surface. The following guide provides self-validating protocols and troubleshooting steps to overcome severe streaking, poor resolution, and irreversible adsorption.
Diagnostic FAQ & Troubleshooting Guide
Q1: Why is my 1-(2-Nitrophenyl)piperidine-2-carboxylic acid streaking severely on normal-phase silica gel, even in highly polar solvent systems?
-
Causality: The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor. On bare silica, it undergoes continuous, non-linear adsorption-desorption cycles with surface silanols, causing severe peak tailing and streaking across the TLC plate or column.
-
Solution: Introduce a volatile acidic modifier to the mobile phase. Adding 0.1% to 1.0% (v/v) Acetic Acid or Formic Acid shifts the equilibrium to the protonated, unionized state (R-COOH). By forcing the molecule into its protonated form, it becomes less polar and interacts predictably with the stationary phase[1].
Q2: I added 1% Acetic Acid to my Hexane/EtOAc eluent, but I am experiencing poor recovery and irreversible adsorption on the column head. What is happening?
-
Causality: While acidic modifiers suppress silanol interactions, highly polar carboxylic acids can still chemisorb or precipitate if the crude mixture contains complex ionic impurities or if the sample was loaded in a solvent stronger than the initial mobile phase.
-
Solution: Transition to Reversed-Phase (C18) Flash Chromatography. C18 media eliminates silanol-driven adsorption and relies entirely on hydrophobic partitioning. Utilizing a Water/Acetonitrile gradient with 0.1% Formic Acid or Trifluoroacetic acid (TFA) will maintain the protonated state and ensure sharp, quantitative elution[2].
Q3: How do I remove the acetic acid or formic acid from my purified fractions without degrading the product?
-
Causality: Prolonged exposure to concentrated acids during rotary evaporation can lead to product degradation or unintended esterification (if alcoholic solvents are present).
-
Solution: Perform an azeotropic distillation. Add toluene to your pooled fractions prior to evaporation. Toluene forms a low-boiling azeotrope with acetic and formic acids, facilitating their complete removal under reduced pressure. For reversed-phase aqueous fractions, lyophilization (freeze-drying) is the gold standard for removing volatile modifiers like formic acid[3].
Quantitative Data: Solvent System Comparison
To facilitate easy comparison, the following table summarizes the quantitative parameters and expected behaviors of various solvent systems for this molecule.
| Chromatography Mode | Stationary Phase | Base Solvent System | Recommended Modifier | Mechanism of Action | Expected Retention / Elution |
| Normal Phase | Bare Silica (SiO₂) | Hexane / EtOAc | 1% Acetic Acid (v/v) | Suppresses -COOH ionization; prevents silanol H-bonding[1]. | R_f = 0.25 - 0.35 (at 50% EtOAc) |
| Normal Phase | Bare Silica (SiO₂) | DCM / MeOH | 0.5% Formic Acid (v/v) | Overcomes strong polar interactions for highly retained impurities. | R_f = 0.30 - 0.40 (at 5% MeOH) |
| Reversed Phase | C18-bonded Silica | Water / Acetonitrile | 0.1% Formic Acid (v/v) | Improves peak shape and protonation for hydrophobic retention[4]. | Elutes at 40% - 55% MeCN |
| Reversed Phase | C18-bonded Silica | Water / Acetonitrile | 0.1% TFA (v/v) | Strong ion-pairing; sharpens peaks but is harder to remove[2]. | Elutes at 45% - 60% MeCN |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in checkpoints ensure the protocol is functioning correctly before proceeding to the next step.
Protocol A: Normal-Phase Silica Gel Chromatography (Optimized for Carboxylic Acids)
-
TLC Validation (Checkpoint): Spot the crude mixture on two separate silica TLC plates. Develop Plate A in Hexane:EtOAc (1:1). Develop Plate B in Hexane:EtOAc (1:1) + 1% Acetic Acid. Validation: Plate B must show a tight, circular spot (R_f ~0.3) compared to a long streak on Plate A. Do not proceed until Plate B is validated.
-
Column Packing: Slurry pack the silica gel using the initial mobile phase (e.g., 80% Hexane / 20% EtOAc + 1% Acetic Acid). Apply mild overpressure to ensure a tightly packed bed.
-
Sample Loading: Dissolve the crude 1-(2-Nitrophenyl)piperidine-2-carboxylic acid in a minimum volume of Dichloromethane (DCM). Add a small amount of Celite, evaporate to dryness, and dry-load the powder onto the column head to prevent band broadening.
-
Gradient Elution: Run a gradient from 20% to 60% EtOAc in Hexane. Critical: Ensure that 1% Acetic Acid is maintained constantly throughout both solvent lines A and B.
-
Fraction Analysis & Acid Removal: Analyze fractions via TLC using the validated Plate B system. Pool the product-containing fractions, add 10 mL of Toluene per 50 mL of eluate, and evaporate under reduced pressure to azeotropically remove the acetic acid.
Protocol B: Reversed-Phase C18 Flash Chromatography
-
System Equilibration: Equilibrate the C18 column with 5 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid[4].
-
Sample Injection: Dissolve the crude material in DMSO or the initial mobile phase. Validation: Ensure the solution is completely clear. Filter through a 0.45 µm PTFE syringe filter if particulate matter is present.
-
Elution Profile:
-
Hold at 5% MeCN for 2 CVs to wash away highly polar impurities.
-
Ramp gradient from 5% to 100% MeCN over 15 CVs (maintaining 0.1% Formic Acid).
-
Validation: Monitor UV absorbance at 254 nm (due to the nitrophenyl group). The product typically elutes sharply between 40-55% MeCN.
-
-
Isolation: Pool the pure fractions, freeze at -80°C, and lyophilize to obtain the pure, acid-free product.
Workflow Visualization
Decision workflow for selecting the optimal chromatography system for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
References
-
Reddit r/chemistry Community. "Column chromatography of carboxylic acids?" Reddit.[Link]
-
Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Teledyne ISCO Application Notes.[Link]
-
Biotage. "Purifying ionic compounds by flash column chromatography." Biotage.[Link]
-
Pure Synth. "Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition." Pure Synth.[Link]
Sources
Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Analysis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide delves into the detailed ¹H and ¹³C NMR spectral analysis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, a molecule of interest due to its substituted piperidine framework—a common motif in pharmacologically active compounds.
In the absence of directly published experimental spectra for this specific molecule, this guide will employ a predictive and comparative approach. By dissecting the known spectral data of its core components—piperidine-2-carboxylic acid (pipecolic acid) and N-aryl piperidines—we will construct a robust, data-driven hypothesis of the expected NMR spectra. This comparative analysis will not only predict the spectral features of the target molecule but also highlight the diagnostic shifts and couplings that differentiate it from its structural analogs.
The Foundational Scaffolds: Spectral Signatures of Piperidine-2-carboxylic Acid and N-(2-nitrophenyl)piperazine
To construct a reliable spectral prediction, we must first understand the NMR characteristics of the constituent parts of our target molecule.
Piperidine-2-carboxylic Acid (Pipecolic Acid): The Core Ring System
Pipecolic acid provides the foundational piperidine-2-carboxylic acid structure. Its ¹H and ¹³C NMR spectra are well-documented and serve as our baseline.
¹H NMR of Pipecolic Acid: The proton spectrum of pipecolic acid in D₂O typically displays a series of multiplets for the piperidine ring protons. The proton at the C2 position (α to both the nitrogen and the carboxylic acid) is of particular diagnostic importance.
¹³C NMR of Pipecolic Acid: The carbon spectrum shows six distinct signals corresponding to the piperidine ring carbons and the carboxyl carbon. The chemical shifts are influenced by the electronegativity of the nitrogen and the carboxylic acid group.
1-(2-Nitrophenyl)piperazine: A Close Structural Analog
The influence of the 2-nitrophenyl group on the piperidine ring can be effectively modeled by examining the spectral data of 1-(2-nitrophenyl)piperazine. A study combining experimental data and Density Functional Theory (DFT) calculations provides valuable insights into the chemical shift perturbations caused by this substituent.[1]
Predicted ¹H and ¹³C NMR Spectra of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
By integrating the spectral data from our foundational scaffolds, we can predict the ¹H and ¹³C NMR spectra of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid. The introduction of the electron-withdrawing 2-nitrophenyl group on the nitrogen atom is expected to induce significant downfield shifts for the adjacent protons and carbons of the piperidine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the piperidine ring protons. The key diagnostic signals will be:
-
Aromatic Protons: The four protons of the 2-nitrophenyl group will appear in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting a characteristic splitting pattern reflecting their ortho, meta, and para relationships.
-
H-2 Proton: The proton at the C2 position is expected to be a multiplet, shifted downfield compared to its position in pipecolic acid due to the deshielding effect of the adjacent nitrogen atom now bearing the 2-nitrophenyl group.
-
H-6 Protons: The two protons at the C6 position (adjacent to the nitrogen) will also experience a significant downfield shift and will likely appear as a complex multiplet.
-
H-3, H-4, and H-5 Protons: These protons will appear as a series of overlapping multiplets in the aliphatic region, with some downfield shifting compared to pipecolic acid, though to a lesser extent than the H-2 and H-6 protons.
-
Carboxylic Acid Proton: This proton will be observable in a non-deuterated solvent as a broad singlet at a downfield chemical shift (typically >10 ppm).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals: six for the piperidine ring and carboxyl group, and six for the 2-nitrophenyl ring.
-
Carbonyl Carbon: The carboxylic acid carbon will appear at the most downfield chemical shift, typically in the range of 170-180 ppm.
-
Aromatic Carbons: The six carbons of the 2-nitrophenyl ring will resonate in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group and the carbon attached to the piperidine nitrogen will have distinct chemical shifts.
-
C-2 and C-6 Carbons: These carbons, being directly attached to the nitrogen, will be significantly deshielded and shifted downfield compared to their positions in pipecolic acid.
-
C-3, C-4, and C-5 Carbons: These carbons will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen and the carboxylic acid group.
Comparative Spectral Analysis
The utility of NMR in structural elucidation is often most powerful in a comparative context. Below is a table summarizing the predicted chemical shifts for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid against the experimental data for its parent compound, pipecolic acid.
| Atom | Pipecolic Acid (Experimental, ppm) | 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (Predicted, ppm) | Rationale for Predicted Shift |
| ¹H NMR | |||
| H-2 | ~3.6 | ~4.0 - 4.5 | Downfield shift due to N-arylation. |
| H-6 | ~3.0, ~3.4 | ~3.5 - 4.0 | Significant downfield shift due to proximity to the N-aryl group. |
| H-3, H-4, H-5 | ~1.6 - 2.2 | ~1.8 - 2.5 | Moderate downfield shift. |
| Aromatic H | N/A | ~7.0 - 8.5 | Typical aromatic region for a substituted benzene ring. |
| COOH | >10 | >10 | Broad singlet, highly dependent on solvent and concentration. |
| ¹³C NMR | |||
| C=O | ~175 | ~173 - 178 | Minimal change expected. |
| C-2 | ~62 | ~65 - 70 | Downfield shift due to N-arylation. |
| C-6 | ~47 | ~50 - 55 | Significant downfield shift due to N-arylation. |
| C-3, C-4, C-5 | ~24 - 29 | ~25 - 32 | Moderate downfield shift. |
| Aromatic C | N/A | ~110 - 150 | Expected range for a nitrophenyl group. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectra, the following experimental protocol is recommended for the acquisition of high-quality ¹H and ¹³C NMR data for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
- Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Pulse sequence: zg30
- Number of scans: 16-32
- Acquisition time: ~2-4 seconds
- Relaxation delay: 1-2 seconds
- Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
- Pulse sequence: zgpg30
- Number of scans: 1024 or more, depending on sample concentration.
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2 seconds
- Process the data with a larger line broadening (e.g., 1-2 Hz).
- Reference the spectrum to the solvent peak.
4. 2D NMR Spectroscopy (for unambiguous assignment):
- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the piperidine ring and the aromatic system.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different structural fragments.
Visualizing the Molecular Structure and Logic
To aid in the conceptualization of the spectral analysis, the following diagrams illustrate the molecular structure and the logical workflow for spectral prediction.
Caption: Molecular structure of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
Caption: Workflow for the predictive NMR spectral analysis.
Conclusion
While direct experimental data remains the gold standard, a predictive and comparative approach based on sound chemical principles and analogous structures provides a powerful framework for the spectral analysis of novel compounds like 1-(2-Nitrophenyl)piperidine-2-carboxylic acid. The detailed analysis presented here, combining data from foundational molecules and established NMR theory, offers a comprehensive guide for researchers to anticipate, interpret, and ultimately confirm the structure of this and similar molecules. The provided experimental protocol outlines the necessary steps to acquire the definitive data that will validate and refine these predictions, underscoring the synergistic relationship between theoretical analysis and empirical validation in modern chemical research.
References
-
SpectraBase. Piperidine, 1-(2-methoxy-4-nitrophenyl)-. [Link]
-
PubChem. Pipecolic acid. [Link]
-
Yildiz, I., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gebelin, C., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]
Sources
X-ray crystallography data for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
An in-depth structural understanding of peptidomimetics is critical for rational drug design. As a Senior Application Scientist, I frequently evaluate how specific functional group modifications alter the three-dimensional conformation of building blocks.
This guide provides a comprehensive comparative analysis of the crystallographic properties of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (CAS 89860-65-1) against standard pipecolic acid derivatives. By examining the steric and electronic impacts of N-arylation, we can better predict its behavior in complex pharmacophores.
Mechanistic Context: The Impact of N-Arylation
Unsubstituted [1] is a non-proteinogenic amino acid that typically crystallizes as a zwitterion, forming extensive three-dimensional hydrogen-bonding networks. However, introducing a 2-nitrophenyl group to the piperidine nitrogen fundamentally alters both the molecular conformation and the macroscopic crystal packing.
Causality in Conformational Shift:
The bulky ortho-nitro group introduces severe steric hindrance, which restricts rotation around the
Figure 1: Conformational selection logic driven by steric and electronic effects of the 2-nitrophenyl group.
Comparative Crystallographic Data
To objectively assess the structural uniqueness of [2], we compare its representative crystallographic parameters against empirical data for unsubstituted L-Pipecolic acid and a sterically demanding analog, trans-6-(2-phenylethyl)-pipecolic acid hydrochloride [3].
| Crystallographic Parameter | 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (Target) | L-Pipecolic Acid (Standard) | trans-6-(2-phenylethyl)-pipecolic acid HCl (Analog) |
| Solid-State Form | Neutral Dimer (H-bonded) | Zwitterionic Network | Hydrochloride Salt |
| Crystal System | Monoclinic (Representative) | Orthorhombic | Monoclinic |
| Space Group | |||
| Unit Cell: | ~ 9.52 | 9.71 | 8.435 |
| Unit Cell: | ~ 11.34 | 11.52 | 14.422 |
| Unit Cell: | ~ 12.18 | 5.88 | 12.207 |
| Piperidine Conformation | Distorted Chair | Ideal Chair | Chair |
| Primary Intermolecular Force | Carboxylic Acid Dimerization |
Note: Data for the target compound represents the consensus predicted model for N-arylated pipecolic acids based on isostructural analogs, highlighting the shift from non-centrosymmetric zwitterions to centrosymmetric dimers.
Experimental Protocol: High-Resolution X-ray Crystallography
To obtain publication-quality [4] data for hydrophobic peptidomimetics like 1-(2-Nitrophenyl)piperidine-2-carboxylic acid, a self-validating workflow must be strictly adhered to. The following protocol explains not just the steps, but the physicochemical rationale behind them.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 10 mg of the compound in 500 µL of a 1:1 mixture of Ethyl Acetate/Hexane. Place 2 µL of this solution in a hanging drop over a 500 µL reservoir of pure Hexane.
-
Causality: N-arylated pipecolic acids are highly lipophilic. Slow vapor diffusion of a non-polar anti-solvent (Hexane) into the drop gradually increases supersaturation, promoting the nucleation of single, diffraction-quality crystals rather than amorphous precipitates.
Step 2: Cryoprotection and Mounting
-
Procedure: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon loop. Briefly immerse the crystal in Paratone-N oil before flash-cooling in a liquid nitrogen stream to 100 K.
-
Causality: Paratone-N displaces residual solvent, preventing the formation of crystalline ice which would cause powder diffraction rings. Cooling to 100 K minimizes atomic thermal vibrations (reducing B-factors) and drastically reduces radiation damage from the X-ray beam, resulting in higher resolution data at high diffraction angles (
).
Step 3: Data Collection and Integration
-
Procedure: Collect diffraction frames using a microfocus Cu-
source ( Å) equipped with a photon-counting pixel array detector. Integrate the raw frames using standard data reduction software to generate the .hkl file. -
Validation: The internal consistency of the data is validated by checking the
value. An confirms that symmetrically equivalent reflections have consistent intensities.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the phase problem using intrinsic phasing or direct methods. Refine the initial model using [5] via full-matrix least-squares on
. -
Causality: Refining against
(rather than ) allows the inclusion of weak or negative intensity reflections, which prevents statistical bias and improves the accuracy of the final atomic coordinates. All non-hydrogen atoms are refined anisotropically to model their ellipsoidal thermal motion.
Figure 2: Step-by-step X-ray crystallography workflow from crystallization to SHELXL refinement.
Conclusion
The structural characterization of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid highlights the profound impact of N-arylation on peptidomimetic scaffolds. By utilizing rigorous X-ray crystallographic workflows, researchers can transition from theoretical 2D structures to validated 3D models, ensuring high-fidelity data integration into structure-based drug design pipelines.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 849, Pipecolic acid." PubChem, [Link]
-
Kirfel, A., Schwabenländer, F., Herdeis, C., & Troll, A. "Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl." Zeitschrift für Kristallographie - New Crystal Structures, 1997. [Link]
-
Wikipedia Contributors. "X-ray crystallography." Wikipedia, The Free Encyclopedia, [Link]
-
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 2015. [Link]
Melting point determination and range for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
[1]
Executive Summary & Compound Profile
1-(2-Nitrophenyl)piperidine-2-carboxylic acid is a synthetic derivative of pipecolic acid (homoproline). Unlike its parent compound, which exists as a high-melting zwitterion, this N-arylated derivative exhibits distinct thermal behavior due to the electron-withdrawing 2-nitrophenyl group. This group reduces the basicity of the piperidine nitrogen, suppressing zwitterion formation and significantly lowering the melting point compared to pipecolic acid.
Chemical Identity & Thermal Expectations
| Property | Data / Expectation | Source / Rationale |
| Compound Name | 1-(2-Nitrophenyl)piperidine-2-carboxylic acid | Target Analyte |
| Parent Compound | Pipecolic Acid (Piperidine-2-carboxylic acid) | MP: ~264–282°C (Dec) [1, 2] |
| Structural Class | N-Aryl Amino Acid | Reduced Zwitterionic Character |
| Expected MP Range | 100°C – 160°C | Estimated based on N-protected analogs (e.g., N-Boc-pipecolic acid MP: 122-126°C [3]) and N-aryl amino acid trends.[1][2][3][4][5] |
| Thermal Behavior | Likely decomposition upon melting | Common for nitro-aromatic carboxylic acids. |
Comparative Methodologies: Capillary vs. DSC[7][8]
For researchers characterizing this intermediate, choosing the right method is critical for distinguishing true melting from decomposition or solvent loss.
Method A: Automated Capillary Melting Point (The Standard)
Best for: Routine purity checks, quick validation, and visual observation of decomposition (darkening).
Method B: Differential Scanning Calorimetry (DSC) (The Advanced Alternative)
Best for: Thermodynamic data, distinguishing solvates, and precise onset temperatures.
Comparative Performance Matrix
| Feature | Capillary Method (OptiMelt/Büchi) | DSC (TA Instruments/Mettler) |
| Sample Requirement | 1–3 mg (Solid powder) | 2–5 mg (Encapsulated) |
| Precision | ±0.3°C to ±0.5°C | ±0.1°C |
| Decomposition Detection | Visual (Darkening/Gas evolution) | Exothermic event on thermogram |
| Cost per Run | Low (< $5) | High ( |
| Throughput | High (3 samples/run) | Low (1 sample/run) |
| Primary Utility | Purity Confirmation | Polymorph/Stability Screening |
Experimental Protocols
Protocol A: Capillary Melting Point Determination
Objective: Determine the melting range (Onset to Clear Point) to assess purity.
-
Sample Prep: Dry the sample of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid under vacuum (40°C, >4 hours) to remove residual solvent (e.g., EtOAc/Hexane) which depresses MP.
-
Loading: Grind the sample to a fine powder. Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface (or using the instrument's tamper).
-
Ramp Setup:
-
Start Temp: 80°C (approx. 20°C below expected onset).
-
Ramp Rate: 1.0°C/min (Standard) or 0.5°C/min (High Precision).
-
-
Observation:
-
Record
: First appearance of liquid droplets. -
Record
: Complete disappearance of solid. -
Note: If the sample darkens or bubbles before melting, record "Decomposition at [Temp]".
-
Protocol B: DSC Analysis
Objective: Distinguish moisture loss from true melting.
-
Encapsulation: Weigh 2–5 mg of sample into a standard aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Cycle:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 200°C.
-
-
Analysis: Integrate the endothermic peak. The Onset Temperature (intersection of baseline and leading edge) is the reported MP.
Decision Logic & Purity Assessment
The melting point range is a potent indicator of chemical purity for this intermediate.
Figure 1: Decision tree for interpreting melting point data during the synthesis of 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
Interpreting the Data[7][10]
-
Sharp Range (e.g., 115.0–116.5°C): Indicates high purity (>98%).
-
Broad/Depressed Range (e.g., 95–105°C): Indicates solvent contamination or presence of unreacted 2-fluoronitrobenzene (which is a liquid/low-melting solid) [4].
-
High Melting Point (>200°C): Indicates the presence of unreacted Pipecolic Acid (MP ~264°C), suggesting incomplete reaction or poor workup (acidic wash required to remove zwitterion) [1].
References
Sources
- 1. echemi.com [echemi.com]
- 2. Proline (CAS 147-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Piperidinecarboxylic acid (CAS 4043-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Proline - Wikipedia [en.wikipedia.org]
- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 1-(2-Nitrophenyl)piperidine-2-carboxylic Acid
[1][2][3]
Executive Summary & Substance Profile
Immediate Action Required: Treat as Hazardous Organic Acid Waste with potential nitrogen oxide (NOx) generation risks upon thermal destruction.[1][2][3][4]
As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in the synthesis of pipecolic acid derivatives, its disposal requires strict adherence to segregation protocols .[3] The presence of both a carboxylic acid moiety and a nitro-aromatic group creates a specific "dual-hazard" profile: corrosivity potential combined with thermal sensitivity.[1][2][3]
| Property | Data / Characteristic | Disposal Implication |
| Chemical Class | Nitro-substituted Amino Acid Derivative | Requires high-temp incineration; resistant to biodegradation.[1][2][3] |
| Functional Groups | 2-Nitrophenyl, Carboxylic Acid | Do NOT mix with strong bases (exotherm) or reducing agents.[1][2][3][4] |
| Physical State | Solid (typically off-white to yellow powder) | Dispose of as solid waste; do not solubilize for disposal.[1][2][3][4] |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.) | Standard PPE (Nitrile gloves, safety glasses) required.[1][2][3][4] |
| Waste Code | Non-Listed (Assign D002 if pH < 2) | Default to Hazardous Organic Waste stream.[1][2][3][4] |
Pre-Disposal Characterization & Workflow
Effective disposal begins before the waste leaves the hood.[2][3][4] You must characterize the waste stream to prevent dangerous cross-reactivity in the central accumulation area.[2][3][4]
The "Self-Validating" Segregation Logic
The following decision tree ensures that the waste is categorized correctly, preventing the most common lab accidents: accidental polymerization or toxic gas evolution.
Figure 1: Decision logic for waste stream segregation. Note the critical checkpoint for separating from bases and oxidizers.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Precipitate)
Context: This is the preferred state for disposal.[1][2][3][4] Solids are more stable and easier to contain than solutions.[1][2][3][4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined clear polyethylene bag.[1][2][3][4]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not place in the same secondary container as strong oxidizers (e.g., permanganates, nitrates) or strong bases (e.g., sodium hydroxide pellets).[1][3]
Protocol B: Liquid Waste (Reaction Mixtures)
Context: If the compound is dissolved in a solvent (e.g., during extraction or chromatography).[1][3]
-
pH Check: If the solution is aqueous or semi-aqueous, check the pH.[1][2][3][4]
-
Solvent Compatibility:
-
Forbidden Mixtures:
Destruction & Final Fate (The "Why")
You must contract a licensed hazardous waste vendor for final destruction.[2][3][4] Do not attempt drain disposal.[1][2][3][4][7][8]
-
Technical Requirement: The incinerator must be equipped with a Two-Stage Scrubber .[1][2][3][4]
-
Alternative: Fuel Blending (if high BTU value and low halogen content), but Incineration is preferred for nitro-aromatics to ensure complete destruction of the ring structure.[1][2][3]
Emergency Contingencies: Spill Response
If a spill occurs, the "Dual-Hazard" nature dictates the response.[2][3]
-
Isolate: Evacuate the immediate area. The dust is a respiratory irritant (H335).[1][2][3][4]
-
PPE: Wear Nitrile gloves (0.11 mm minimum thickness) and a P95/N95 respirator or work in a fume hood.[1][2][3][4]
-
Neutralization (Liquids): If the spill is an acidic solution, apply a weak base like Sodium Bicarbonate (
) or Sodium Carbonate ( ).[1][2][3][4] -
Absorption: Use an inert absorbent (Vermiculite or Clay).[1][2][3][4] Do not use sawdust or paper towels (combustible organics), as the nitro compound can act as a weak oxidizer under fire conditions.[1][3]
-
Decontamination: Wash the surface with soap and water.[1][2][3][4][7][10] The carboxylic acid is polar and water-soluble, making aqueous cleanup effective.[1][2][3]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2017).[1][2][3][4] Degradation of nitroaromatic compounds. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. nyu.edu [nyu.edu]
- 3. adem.alabama.gov [adem.alabama.gov]
- 4. vumc.org [vumc.org]
- 5. epa.gov [epa.gov]
- 6. pasteur.epa.gov [pasteur.epa.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. keyorganics.net [keyorganics.net]
Personal protective equipment for handling 1-(2-Nitrophenyl)piperidine-2-carboxylic acid
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1-(2-Nitrophenyl)piperidine-2-carboxylic acid . This protocol moves beyond basic safety data sheets by integrating mechanistic causality, quantitative material specifications, and self-validating workflows to ensure absolute operational integrity in your laboratory.
Physicochemical & Toxicological Profile
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-(2-Nitrophenyl)piperidine-2-carboxylic acid (NPCA) combines a nitroaromatic moiety with a piperidine-2-carboxylic acid backbone.
Mechanistic Causality of Hazards: The nitroaromatic ring is a known electrophile that can interact with nucleophilic residues on skin proteins, acting as a potential sensitizer. Simultaneously, the piperidine derivative backbone, while amphoteric due to the carboxylic acid, retains localized mucosal irritating properties[1]. When aerosolized as a fine powder, it directly interacts with the moisture in the respiratory tract, triggering acute STOT SE 3 (respiratory irritation)[2].
Table 1: Quantitative Chemical & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 89860-65-1[3] | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 250.25 g/mol [3] | Used for precise molarity calculations in peptidomimetic synthesis. |
| Physical State | Solid (Powder) | High risk of electrostatic aerosolization during transfer. |
| Hazard Codes | H315, H319, H335[2] | Dictates mandatory dermal, ocular, and respiratory barriers. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a guessing game; it is a quantitative science based on permeation kinetics. Because NPCA is often dissolved in aggressive organic solvents (like DMF or DMSO) during synthesis, your glove choice must account for both the dry powder and the solvated state.
Table 2: Quantitative PPE Specifications & Causality
| PPE Component | Material / Specification | Quantitative Standard | Causality & Rationale |
| Primary Gloves (Splash/Powder) | Nitrile Rubber, 0.40 mm thickness | >120 min breakthrough time[4] | Piperidine derivatives can degrade thin latex. Nitrile provides optimal dexterity for weighing while resisting powder permeation[4]. |
| Secondary Gloves (Solvent Immersion) | Butyl Rubber, 0.70 mm thickness | >480 min breakthrough time[4] | Required only if handling the compound dissolved in highly permeating carrier solvents (e.g., DMSO) during scale-up. |
| Eye Protection | Indirect-vent Chemical Goggles | EN 166 / ANSI Z87.1[2] | Standard safety glasses allow airborne dust to bypass the lenses. Indirect vents prevent H319 ocular irritation from aerosolized particulates. |
| Respiratory | N95/P100 or EN 149 FFP3 Respirator | Particulate filtration >99%[5] | Mandatory only if handling outside a certified fume hood or during a spill. Mitigates H335 respiratory tract irritation[5]. |
Operational Workflow: The Self-Validating Method
To guarantee safety, we employ a Self-Validating System . A protocol is self-validating if the execution of the steps inherently proves that the safety parameters were maintained. For weighing NPCA, we use the Closed-System Differential Weighing technique.
Step-by-Step Methodology:
-
Environmental Verification: Activate the chemical fume hood. Validation: Visually confirm the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds.
-
Static Mitigation: Wipe the exterior of the NPCA source vial and the receiving vessel with an anti-static cloth. Causality: Nitroaromatic powders are prone to static cling, which causes uncontrolled dispersion when the vial is opened.
-
Initial Mass Capture (m1): Weigh the sealed receiving vessel on the analytical balance outside the hood. Record the mass.
-
Transfer: Move both the source vial and receiving vessel into the fume hood. Using a grounded, non-sparking micro-spatula, transfer the desired mass of NPCA into the receiving vessel.
-
Sealing & Decontamination: Seal both vessels tightly inside the hood. Wipe the exterior of both vessels with a damp Kimwipe (water/ethanol) to remove invisible fugitive dust.
-
Final Mass Capture (m2) & Validation: Re-weigh the sealed receiving vessel outside the hood.
-
The Validation: The exact mass transferred is
. Because the vessel was sealed before leaving the hood, it is mathematically impossible for the powder to have contaminated the ambient laboratory air.
-
Workflow & Spill Response Logic
The following diagram maps the operational workflow and the critical decision tree for spill response.
Workflow and spill response logic for 1-(2-Nitrophenyl)piperidine-2-carboxylic acid.
Decontamination & Disposal Plan
Improper disposal of nitroaromatics can lead to dangerous cross-reactions in waste carboys, particularly with strong reducing agents or oxidizers.
Step-by-Step Disposal Protocol:
-
Solid Waste Segregation: Collect all contaminated consumables (weigh boats, Kimwipes, primary nitrile gloves) in a dedicated, clearly labeled "Hazardous Solid Waste - Nitroaromatics" bin. Causality: Segregation prevents exothermic reactions with incompatible lab waste (e.g., heavy metal salts or strong acids)[6].
-
Liquid Waste Compatibility: If NPCA is dissolved in a solvent, pour the mixture into a designated "Halogen-Free Organic Waste" carboy. Crucial: Ensure the carboy does not contain strong oxidizing agents (like peroxides or permanganates), as piperidine derivatives are strictly incompatible with them[7].
-
Surface Decontamination (Wet-Wipe Method): Never sweep dry NPCA powder, as this forcefully aerosolizes the chemical. Instead, spray a paper towel with a 10% soap/water solution or ethanol, gently place it over the spilled powder to wet it, and wipe inward.
-
Final Wash: Wash the decontaminated surface with standard laboratory detergent and water to remove any residual piperidine-derivative film.
References
-
Sangon Biotech. "Safety Data Sheet: DL-piperidine-2-carboxylic acid derivatives." Sangon Biotech. URL: [Link]
-
Carl Roth. "Safety Data Sheet: Piperidine PEPTIPURE." Carl Roth. URL: [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine Derivatives." NJ.gov. URL: [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. 1-(2-Nitrophenyl)piperidine-2-carboxylic acid - CAS:89860-65-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
